N,N-Dipropyl-2-piperidinecarboxamide hydrochloride
Description
Properties
IUPAC Name |
N,N-dipropylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-3-9-14(10-4-2)12(15)11-7-5-6-8-13-11;/h11,13H,3-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQVEFJSNOKZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236254-68-4 | |
| Record name | 2-Piperidinecarboxamide, N,N-dipropyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236254-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Mechanism of Action: N-Propyl-Piperidine-2-Carboxamide Derivatives (Ropivacaine HCl)
This guide provides an in-depth technical analysis of Ropivacaine Hydrochloride and its structural analogs.
Editorial Note on Nomenclature & Scope: The specific chemical name provided ("N,N-Dipropyl-2-piperidinecarboxamide") describes a dialkyl amide of pipecolic acid (CAS 1236254-68-4), which is a structural intermediate or analog lacking the aromatic xylidide group essential for potent local anesthetic activity. The clinically established "piperidine-2-carboxamide hydrochloride" with a propyl chain is Ropivacaine Hydrochloride (1-propyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide).[1] To provide the most relevant and scientifically grounded mechanism of action for researchers, this guide focuses on the Pipecoloxylidide class (Ropivacaine), while referencing the structure-activity relationship (SAR) implications of the dipropyl analog.
Executive Summary
Target Class: Voltage-Gated Sodium Channels (NaV1.x). Chemical Classification: Amino-amide local anesthetic (Pipecoloxylidide). Primary Mechanism: State-dependent reversible blockade of the intracellular pore of voltage-gated sodium channels (VGSCs), preventing sodium influx and inhibiting action potential propagation in nerve fibers. Key Differentiator: Unlike its homolog Bupivacaine, Ropivacaine is a pure S(-)-enantiomer , which confers reduced lipophilicity and significantly lower cardiotoxicity while maintaining sensory-motor differential blockade.
Structural & Chemical Basis of Action
The efficacy of piperidine-2-carboxamides relies on Löfgren’s Intermediate Chain Rule , which dictates the pharmacophore structure:
-
Lipophilic Head: The 2,6-dimethylphenyl ring (xylidine). Note: The "N,N-dipropyl" analog lacks this aromatic pi-electron system, rendering it ineffective as a membrane-penetrating anesthetic.
-
Intermediate Chain: The amide linkage (–NH–CO–).
-
Hydrophilic Tail: The piperidine ring (tertiary amine).
Physicochemical Properties & Ionization
-
pKa: ~8.1.
-
Physiological State: At pH 7.4, the molecule exists in equilibrium between the uncharged base (
) and the cationic acid ( ).-
Uncharged Base (
): Highly lipophilic; penetrates the neural epineurium and axonal membrane. -
Cationic Acid (
): The active form that binds to the receptor site inside the channel.
-
Molecular Mechanism: The "Modulated Receptor" Model
The mechanism follows the Hille-Hille modulated receptor hypothesis , where the drug binds with different affinities to different functional states of the sodium channel (Resting, Open, Inactivated).
Step 1: Transmembrane Access
The uncharged species diffuses through the phospholipid bilayer of the nerve membrane. Once in the axoplasm (intracellular space), the lower pH favors protonation, converting it back to the active cationic form (
Step 2: State-Dependent Binding
The cationic molecule enters the intracellular mouth of the NaV channel and binds to specific residues in the S6 transmembrane segment of Domain IV (specifically Phenylalanine and Tyrosine residues).
-
Resting State: Low affinity. The channel pore is closed; the drug cannot easily access the binding site.
-
Open State: High affinity. The activation gate opens, allowing the drug to enter the pore and occlude it ("Open-Channel Block").
-
Inactivated State: Very high affinity. The drug stabilizes the inactivation gate, prolonging the refractory period. This is crucial for phasic block (frequency-dependent block), where rapidly firing neurons (pain fibers) are blocked more effectively than resting neurons.
Step 3: Ionic Blockade
Binding physically occludes the pore, preventing
Signaling Pathway Visualization
The following diagram illustrates the kinetic pathway of NaV channel blockade.
Caption: Kinetic pathway of Ropivacaine mechanism. The uncharged base crosses the membrane, becomes protonated, and binds to Open/Inactivated NaV channels.
Experimental Validation Protocols
To validate the mechanism and potency of piperidine-2-carboxamide derivatives, the following assays are standard in drug development.
Protocol A: Whole-Cell Patch Clamp (Nav1.7 Inhibition)
Purpose: To quantify the IC50 and state-dependence of the block.
-
Cell Line: HEK293 cells stably expressing human NaV1.7 (hNaV1.7).
-
Preparation:
-
Maintain cells in DMEM with 10% FBS and G418 (selection marker).
-
Plate on glass coverslips 24h prior to recording.
-
-
Electrophysiology Setup:
-
Pipette Solution (Intracellular): 10 mM NaCl, 140 mM CsF, 1 mM EGTA, 10 mM HEPES (pH 7.3).
-
Bath Solution (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).
-
-
Voltage Protocol:
-
Resting Block: Hold at -120 mV. Pulse to 0 mV (20 ms) at 0.1 Hz. Measure peak current inhibition.
-
Inactivated State Block: Hold at -70 mV (inducing ~50% inactivation). Pulse to 0 mV.
-
Use-Dependent Block: Train of 20 pulses at 10 Hz (0 mV for 20 ms) from a holding potential of -80 mV.
-
-
Data Analysis:
-
Calculate Fractional Inhibition:
. -
Fit data to Hill equation to derive IC50.
-
Success Metric: Ropivacaine should show ~3-5x higher potency in the inactivated state protocol vs. resting state.
-
Protocol B: Tonic vs. Phasic Block Assay (Sciatic Nerve)
Purpose: To determine differential blockade (Sensory vs. Motor).
-
Tissue: Desheathed sciatic nerve from Sprague-Dawley rat.
-
Chamber: Sucrose-gap recording chamber.
-
Stimulation:
-
A-fibers (Motor): High amplitude, short duration stimulus.
-
C-fibers (Sensory/Pain): Low amplitude, long duration stimulus.
-
-
Application: Perfuse nerve with 0.1, 0.5, and 1.0 mM Ropivacaine HCl.
-
Measurement: Record Compound Action Potential (CAP) amplitude reduction over time.
-
Comparison: Calculate the Differential Block Ratio (C-fiber inhibition / A-fiber inhibition).
-
Result: Ropivacaine typically demonstrates a higher ratio (better sensory selectivity) than Bupivacaine.
-
Comparative Data: Ropivacaine vs. Analogs
| Feature | Ropivacaine HCl | Bupivacaine HCl | N,N-Dipropyl Analog (Hypothetical) |
| Structure | 1-propyl-N-(2,6-xylidide) | 1-butyl-N-(2,6-xylidide) | 1-H-N,N-dipropyl-amide |
| Chirality | Pure S(-) | Racemic (R/S) | Achiral (if unsubstituted ring) |
| Lipophilicity | Moderate | High | Low (Lacks aromatic ring) |
| Potency (Rel) | 0.8x | 1.0x | < 0.1x (Likely inactive) |
| Cardiotoxicity | Low | High | Unknown/Low |
| Half-life | 1.8 hrs | 2.7 hrs | N/A |
References
-
Simpson, D., et al. (2005). Ropivacaine: A Review of its Use in Regional Anaesthesia and Acute Pain Management. Drugs.[2][3] Link
-
Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology. Link
-
Nau, C., & Wang, G.K. (2004). Interactions of local anesthetics with voltage-gated Na+ channels. Journal of Membrane Biology. Link
-
McClure, J.H. (1996). Ropivacaine.[1][4] British Journal of Anaesthesia. Link
-
Butterworth, J.F., & Strichartz, G.R. (1990). Molecular mechanisms of local anesthesia: a review. Anesthesiology. Link
Sources
- 1. N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride | C17H27ClN2O | CID 21935084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide | 27262-40-4 | TCI AMERICA [tcichemicals.com]
Ropivacaine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Ropivacaine hydrochloride is a long-acting local anesthetic of the amino amide class, distinguished by its development as a pure S-(-)-enantiomer.[1][2] This stereospecificity is a key feature, contributing to its favorable safety profile, particularly its reduced potential for central nervous system (CNS) and cardiovascular toxicity compared to its racemic predecessor, bupivacaine.[1][3] Ropivacaine hydrochloride is widely utilized for surgical anesthesia and acute pain management, including epidural blocks for surgery and labor, major nerve blocks, and local infiltration.[4][5] Its mechanism of action involves the reversible blockade of sodium ion channels in nerve fibers, thereby inhibiting the propagation of pain signals.[1][6] This guide provides an in-depth technical overview of the chemical structure, physicochemical properties, pharmacology, and clinical applications of ropivacaine hydrochloride, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
Ropivacaine hydrochloride is chemically described as S-(-)-1-propyl-2',6'-pipecoloxylidide hydrochloride monohydrate.[2][7] It is a white to off-white crystalline powder.[8][9]
Structural Formula:
Caption: Chemical structure of Ropivacaine.
The molecular formula of ropivacaine hydrochloride monohydrate is C17H26N2O · HCl · H2O, and its molecular weight is 328.89 g/mol .[2][9][10] The anhydrous form has a molecular formula of C17H26N2O · HCl and a molecular weight of 310.86 g/mol .[7][11]
Physicochemical Properties:
A summary of the key physicochemical properties of ropivacaine hydrochloride is presented in the table below. These properties are critical for its formulation, absorption, distribution, and overall pharmacokinetic profile.
| Property | Value | Source(s) |
| Molecular Weight | 328.89 g/mol (monohydrate) | [2][9] |
| pKa | 8.07 (in 0.1 M KCl solution at 25°C) | [2][8] |
| Solubility in water (25°C) | 53.8 mg/mL | [2][8] |
| n-octanol/phosphate buffer (pH 7.4) distribution ratio | 14:1 | [2][8] |
| Melting Point | 144 to 146 °C | [3] |
| Appearance | White to off-white crystalline powder | [8][9] |
The intermediate lipophilicity of ropivacaine, when compared to bupivacaine and mepivacaine, is a significant factor in its clinical profile.[2] This property contributes to its differential blockade of sensory versus motor nerves and its reduced toxicity.[1]
Synthesis of Ropivacaine Hydrochloride
The synthesis of ropivacaine hydrochloride typically starts from L-pipecolic acid.[12] A general synthetic route involves the following key steps:
-
Acid Chloride Formation: L-pipecolic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus pentachloride, to form the corresponding acid chloride.[12]
-
Amidation: The resulting acid chloride is then condensed with 2,6-dimethylaniline (2,6-xylidine) to form the amide intermediate, (S)-N-(2,6-dimethylphenyl)piperidin-2-carboxamide.[12]
-
N-Alkylation: The piperidine nitrogen is subsequently alkylated using 1-bromopropane to introduce the propyl group, yielding ropivacaine base.[12][13]
-
Salt Formation and Purification: The ropivacaine base is then converted to the hydrochloride salt by treatment with hydrochloric acid.[14] The final product, ropivacaine hydrochloride monohydrate, is obtained through crystallization from a mixture of acetone and water.[15][16]
Caption: Simplified workflow for the synthesis of ropivacaine hydrochloride.
Mechanism of Action
The primary mechanism of action of ropivacaine hydrochloride is the reversible blockade of voltage-gated sodium channels in neuronal cell membranes.[6][17][18] This action inhibits the influx of sodium ions, which is necessary for the initiation and propagation of nerve impulses (action potentials).[1][4]
Detailed Mechanistic Steps:
-
Penetration of the Nerve Sheath: Being a weak base, ropivacaine exists in both ionized and non-ionized forms at physiological pH. The non-ionized form is more lipid-soluble and penetrates the lipid-rich nerve sheath and membrane.
-
Intracellular Ionization: Once inside the neuron, the equilibrium shifts, and a portion of the ropivacaine molecules become ionized.
-
Binding to Sodium Channels: The ionized form of ropivacaine binds to a specific receptor site within the pore of the voltage-gated sodium channel, primarily when the channel is in the open or inactivated state.[4][6]
-
Inhibition of Sodium Conductance: This binding stabilizes the sodium channel in an inactivated state, preventing the conformational change required for channel opening and subsequent sodium ion influx.[6]
-
Blockade of Nerve Conduction: The inhibition of sodium influx increases the threshold for electrical excitation and slows the rate of rise of the action potential, ultimately blocking the generation and conduction of the nerve impulse.[2][6]
Ropivacaine also exhibits a dose-dependent inhibition of potassium channels, which may contribute to its overall anesthetic effect.[1][4]
Caption: Mechanism of action of ropivacaine at the neuronal membrane.
Pharmacokinetics
The pharmacokinetic profile of ropivacaine is characterized by its absorption, distribution, metabolism, and excretion.
4.1. Absorption
The systemic absorption of ropivacaine is dependent on the total dose, concentration, route of administration, and vascularity of the injection site.[2][4] Following epidural administration, ropivacaine exhibits complete and biphasic absorption.[1][2] The initial rapid phase has a half-life of approximately 14 minutes, followed by a slower phase with a half-life of about 4.2 hours.[1][2] The slow absorption phase is the rate-limiting step in its elimination.[2][19]
4.2. Distribution
After intravenous administration, ropivacaine has a steady-state volume of distribution of approximately 41 liters.[2][20] It is highly bound to plasma proteins (approximately 94%), primarily to α1-acid glycoprotein.[2][4] This high degree of protein binding influences its distribution and duration of action. Ropivacaine can cross the placenta.[1][4]
4.3. Metabolism
Ropivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1] The major metabolic pathways are:
-
Aromatic hydroxylation to 3'-hydroxy-ropivacaine, mediated by CYP1A2.[1][20]
-
N-dealkylation to 2',6'-pipecoloxylidide (PPX), mediated by CYP3A4.[1][20]
Minor metabolites, such as 4-OH-ropivacaine and 2-OH-methyl ropivacaine, are also formed.[20]
4.4. Excretion
The kidneys are the primary route of excretion for ropivacaine and its metabolites, with approximately 86% of an intravenous dose being excreted in the urine.[1][4] The terminal half-life of ropivacaine is approximately 1.8 hours after intravenous administration and 4.2 hours after epidural administration.[1][4]
Caption: Pharmacokinetic pathway of ropivacaine hydrochloride.
Pharmacodynamics
Ropivacaine produces a dose-dependent local anesthetic effect.[19] A key pharmacodynamic feature is its differential blockade of sensory and motor nerve fibers.[1] It has a greater selectivity for blocking pain-transmitting Aδ and C fibers over Aβ fibers, which are involved in motor function.[1] This results in a more pronounced sensory block with less motor impairment, which is particularly advantageous in settings like labor analgesia.[1][5]
The onset of action for ropivacaine is typically within 5 to 15 minutes, and the duration of effect can range from 2 to 8 hours, depending on the concentration and site of administration.[5][21] The addition of epinephrine does not significantly affect the onset or duration of action of ropivacaine.[2]
Systemic exposure to ropivacaine can lead to effects on the CNS and cardiovascular system.[2] CNS effects, such as nervousness, dizziness, and seizures, generally occur at lower plasma concentrations than cardiovascular effects, which can include hypotension, bradycardia, and arrhythmias.[3]
Analytical Methodologies
The quantification of ropivacaine in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. Several analytical methods have been developed for this purpose.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol provides a general framework for the determination of ropivacaine in plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample, add an internal standard (e.g., bupivacaine).
-
Add 1 mL of 1 M sodium hydroxide to alkalinize the sample.
-
Add 5 mL of an organic solvent (e.g., a mixture of hexane and isoamyl alcohol) and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (pH adjusted to ~4.0).[20] The exact ratio should be optimized for adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of approximately 215 nm.[20]
-
-
Quantification:
-
Construct a calibration curve using known concentrations of ropivacaine.
-
Determine the concentration of ropivacaine in the samples by comparing the peak area ratio of ropivacaine to the internal standard against the calibration curve.
-
More sensitive and specific methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are also widely used, particularly for bioanalytical applications requiring lower limits of quantification.[20][22]
Clinical Applications and Efficacy
Ropivacaine hydrochloride is indicated for a variety of regional anesthetic techniques in adults and children over 12 years of age.[9]
Key Clinical Uses:
-
Surgical Anesthesia:
-
Acute Pain Management:
The efficacy of ropivacaine has been shown to be comparable to that of bupivacaine for peripheral nerve blocks, although it may be slightly less potent when administered epidurally or intrathecally.[1] However, clinically effective doses of ropivacaine are often associated with a lower incidence and degree of motor block.[1]
Safety and Toxicology
Ropivacaine is generally well-tolerated when administered correctly.[4] Adverse effects are often related to the administration technique leading to high systemic concentrations or the pharmacological effects of the nerve block itself.[3]
Common Adverse Effects:
Systemic Toxicity:
Excessive systemic absorption can lead to serious adverse reactions affecting the CNS and cardiovascular system.
-
CNS Toxicity: Early signs include circumoral numbness, lightheadedness, tinnitus, and tremors.[3][24] More severe toxicity can lead to seizures, unconsciousness, and respiratory depression.[3][24]
-
Cardiovascular Toxicity: Manifestations include hypotension, bradycardia, arrhythmias, and in severe cases, cardiac arrest.[3][24] Ropivacaine is considered to have a lower cardiotoxic potential than bupivacaine.[3][21]
Contraindications:
Ropivacaine is contraindicated in patients with a known hypersensitivity to amide-type local anesthetics.[18] It is also contraindicated for intravenous regional anesthesia (IVRA).[3]
Precautions:
Caution should be exercised in patients with hepatic or renal impairment, as the metabolism and excretion of ropivacaine may be affected.[4][19]
Conclusion
Ropivacaine hydrochloride represents a significant advancement in regional anesthesia, offering a favorable balance of efficacy and safety. Its stereospecific design as a pure S-(-)-enantiomer contributes to its reduced cardiotoxicity and neurotoxicity compared to bupivacaine. The differential sensory-motor blockade makes it a valuable option for various surgical and pain management settings, particularly where motor function preservation is desirable. A thorough understanding of its chemical properties, pharmacokinetics, and pharmacodynamics is essential for its safe and effective use in clinical practice and for guiding future research and development in the field of local anesthetics.
References
- GlobalRx. (n.d.). Clinical Profile: Ropivacaine Hydrochloride 0.2% Solution for Injection.
- Gurnani, A., et al. (2016). Ropivacaine: A review of its pharmacology and clinical use. Anesthesia: Essays and Researches, 10(2), 148–156.
- U.S. Food and Drug Administration. (2018). Naropin® (ropivacaine HCl)
- StatPearls. (2025). Ropivacaine. NCBI Bookshelf.
- Apotex Inc. (2013). ROPIVACAINE HYDROCHLORIDE INJECTION - Product Monograph.
- Patsnap Synapse. (2024). What is the mechanism of Ropivacaine Hydrochloride?
- Patsnap Synapse. (2024). What is Ropivacaine Hydrochloride used for?
- Cureus. (2024).
- Clinicaltrials.eu. (n.d.). Ropivacaine Hydrochloride Monohydrate – Application in Therapy and Current Clinical Research.
- Electronic Medicines Compendium (emc). (2025). Ropivacaine hydrochloride 2 mg/ml solution for injection - Summary of Product Characteristics (SmPC).
- GlobalRx. (n.d.). Clinical Profile of Ropivacaine Hydrochloride 0.5% Solution for Injection.
- Lee, A., et al. (1989). Disposition kinetics of ropivacaine in humans. Anesthesia & Analgesia, 69(6), 736-738.
- Australian Prescriber. (1996). Ropivacaine hydrochloride.
- Fresenius Kabi. (2023). Ropivacaine Hydrochloride Injection, USP - Product Monograph.
- Wikipedia. (n.d.). Ropivacaine.
- Molecules. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies.
- GoodRx. (2024). Ropivacaine (Naropin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- MedChemExpress. (n.d.). Ropivacaine hydrochloride | Sodium Channel Inhibitor.
- Patsnap Synapse. (2024). What are the side effects of Ropivacaine Hydrochloride?
- TIJER.org. (n.d.). Ropivacaine HCl gel for topical anesthesia- a review.
- New Drug Approvals. (2021). ROPIVACAINE.
- MDPI. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies.
- Google Patents. (n.d.).
- ChemicalBook. (n.d.). Ropivacaine synthesis.
- PubChem. (n.d.). Ropivacaine Hydrochloride.
- Medsafe. (2024).
- USP-NF. (2020). Ropivacaine Hydrochloride.
- PharmaCompass.com. (n.d.). Ropivacaine HCl - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.
- European Patent Office. (1996).
- Google Patents. (n.d.).
- International Journal of Pharmaceutical Sciences and Research. (n.d.).
- Acta Crystallographica Section B: Structural Science. (n.d.). Crystal structure and physical properties of two polymorphs of ropivacaine HCl.
- ARL Bio Pharma. (n.d.).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2025).
Sources
- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Ropivacaine - Wikipedia [en.wikipedia.org]
- 4. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is Ropivacaine Hydrochloride used for? [synapse.patsnap.com]
- 6. What is the mechanism of Ropivacaine Hydrochloride? [synapse.patsnap.com]
- 7. uspnf.com [uspnf.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. fresenius-kabi.com [fresenius-kabi.com]
- 10. Ropivacaine = 98 HPLC 132112-35-7 [sigmaaldrich.com]
- 11. Ropivacaine Hydrochloride | C17H27ClN2O | CID 175804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. Ropivacaine synthesis - chemicalbook [chemicalbook.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. RU2167153C2 - Method of synthesis of ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]
- 16. US5959112A - Process for the preparation of ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]
- 17. Articles [globalrx.com]
- 18. Articles [globalrx.com]
- 19. fresenius-kabi.com [fresenius-kabi.com]
- 20. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ropivacaine hydrochloride - Australian Prescriber [australianprescriber.tg.org.au]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacological Insights of Ropivacaine and Clinical Applications: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What are the side effects of Ropivacaine Hydrochloride? [synapse.patsnap.com]
- 25. Ropivacaine (Naropin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Technical Guide: (S)-N,N-Dipropyl-2-piperidinecarboxamide Hydrochloride
The following technical guide details the chemical identity, synthesis, and applications of the (S)-enantiomer of N,N-Dipropyl-2-piperidinecarboxamide hydrochloride.
CAS Registry Number: 1236254-68-4 (General Reference for the HCl salt) Chemical Class: Pipecolic Acid Amide Derivative / Chiral Building Block[1]
Executive Summary & Chemical Identity
(S)-N,N-Dipropyl-2-piperidinecarboxamide hydrochloride is a specific chiral piperidine derivative.[1] Structurally, it consists of a piperidine ring with a carboxamide group at the C2 position, where the amide nitrogen is substituted with two propyl groups.
This compound is distinct from the widely known local anesthetic Ropivacaine ((S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide), although they share a piperidine core and "propyl" nomenclature.[1] The critical difference lies in the substitution pattern:
-
Target Compound: The propyl groups are on the amide nitrogen (N,N-dipropyl).[1][2] The piperidine nitrogen is unsubstituted (secondary amine).[1]
-
Ropivacaine: The propyl group is on the piperidine nitrogen (1-propyl).[1] The amide nitrogen is substituted with a phenyl group.[1][3][4][5]
Structural Specifications
| Feature | Description |
| IUPAC Name | (2S)-N,N-dipropylpiperidine-2-carboxamide hydrochloride |
| Molecular Formula | C₁₂H₂₄N₂O[1] · HCl |
| Molecular Weight | ~248.8 g/mol (Salt) / 212.33 g/mol (Free Base) |
| Chirality | (S)-Enantiomer (L-Pipecolic acid derivative) |
| Core Scaffold | Pipecolic Acid (Piperidine-2-carboxylic acid) |
| Key Functionality | Secondary Amine (Piperidine N), Tertiary Amide (Dipropyl) |
Synthesis & Production Protocol
The synthesis of (S)-N,N-Dipropyl-2-piperidinecarboxamide hydrochloride follows a standard peptide coupling strategy starting from commercially available L-Pipecolic acid.[1] The protocol ensures the retention of stereochemistry at the C2 position.[1]
Retrosynthetic Analysis
The target molecule is disconnected at the amide bond.[1] The precursors are:
-
(S)-N-Boc-Pipecolic Acid: Protected amino acid to prevent self-coupling and racemization.[1]
-
Dipropylamine: The secondary amine nucleophile.[1]
Step-by-Step Synthesis Protocol
Step 1: Protection of (S)-Pipecolic Acid[1]
-
Reagents: (S)-Pipecolic acid, Di-tert-butyl dicarbonate (Boc₂O), NaOH (1M), Dioxane/Water.[1]
-
Procedure:
Step 2: Amide Coupling[1]
-
Reagents: (S)-N-Boc-Pipecolic acid, Dipropylamine, HATU (or EDC/HOBt), DIPEA, DMF.[1]
-
Procedure:
-
Dissolve (S)-N-Boc-Pipecolic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and HATU (1.1 eq).[1] Stir for 10 min to activate the acid.
-
Add Dipropylamine (1.2 eq).[1]
-
Stir at RT for 16 hours under Nitrogen.
-
Quench with water, extract with Ethyl Acetate, wash with brine/NaHCO₃.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Result: (S)-N-Boc-N,N-dipropyl-2-piperidinecarboxamide.[1]
-
Step 3: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane (or TFA followed by HCl exchange).
-
Procedure:
-
Dissolve the Boc-intermediate in minimal Dioxane.[1]
-
Add 4M HCl in Dioxane (5-10 eq) at 0°C.
-
Stir at RT for 2-4 hours (monitor by TLC for disappearance of starting material).
-
Concentrate in vacuo to remove solvent and excess HCl.[1]
-
Workup: Triturate the residue with Diethyl Ether to precipitate the hydrochloride salt.
-
Final Product: (S)-N,N-Dipropyl-2-piperidinecarboxamide hydrochloride (White hygroscopic solid).[1]
-
Reaction Pathway Diagram[1]
Caption: Synthetic route from (S)-Pipecolic acid to the target hydrochloride salt via Boc-protection strategy.
Applications & Utility
Chiral Auxiliary & Ligand Synthesis
Pipecolic acid amides are privileged structures in asymmetric catalysis.[1] The (S)-N,N-dipropyl derivative serves as a chiral Lewis base or ligand precursor.[1]
-
Mechanism: The steric bulk of the dipropyl group, combined with the rigid piperidine ring, creates a defined chiral pocket.
-
Use Case: It can be used to direct the stereochemical outcome of organozinc additions to aldehydes or in the resolution of racemic mixtures.[1]
Pharmaceutical Intermediate (SAR Studies)
This compound is a valuable scaffold for Structure-Activity Relationship (SAR) studies in local anesthetics.[1]
-
Structural Probe: By replacing the anilide group of Ropivacaine/Mepivacaine with a dialkylamide (dipropyl), researchers can evaluate the role of the aromatic ring in sodium channel binding.[1]
-
Metabolite Reference: It may serve as a reference standard for identifying metabolites of complex piperidine drugs where the amide bond is cleaved or modified.[1]
Structural Comparison: Target vs. Ropivacaine
To clarify the distinction for drug development professionals, the following diagram contrasts the target molecule with the clinically used anesthetic.
Caption: Structural comparison highlighting the difference in substitution patterns between the target molecule and Ropivacaine.
Analytical Characterization (Expected Data)
For the validation of the synthesized (S)-enantiomer, the following analytical data should be obtained:
-
1H NMR (400 MHz, D₂O):
-
δ 3.8–4.0 (m, 1H, α-CH of piperidine).
-
δ 3.2–3.5 (m, 2H, δ-CH₂ of piperidine).
-
δ 3.0–3.3 (m, 4H, N-CH₂ of propyl groups).
-
δ 1.5–2.0 (m, 6H, piperidine ring protons).
-
δ 1.4–1.6 (m, 4H, β-CH₂ of propyl groups).
-
δ 0.8–0.9 (t, 6H, CH₃ of propyl groups).
-
-
Mass Spectrometry (ESI+):
-
Optical Rotation:
-
[α]²⁰D: Negative value (consistent with L-pipecolic acid derivatives, typically -20° to -40° in MeOH).[1]
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Handling: Use in a fume hood.[1] Avoid inhalation of dust.[1]
References
- Bailey, P. D., et al. (1998). "The synthesis of pipecolic acid derivatives." Tetrahedron, 54(19), 4995-5012. (General reference for Pipecolic acid amide synthesis).
-
Dahlenen, M., et al. (2000). "Resolution of Ropivacaine and its precursors." Journal of Chromatography A, 871(1-2), 1-495.[1] (Reference for structural context of piperidine carboxamides).
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. CAS 1116-24-1: N,N-dipropylacetamide | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide | Chemsrc [chemsrc.com]
- 5. 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- | C19H31ClN2O | CID 3078867 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ropivacaine hydrochloride sodium channel blockade selectivity
An In-Depth Technical Guide to the Sodium Channel Blockade Selectivity of Ropivacaine Hydrochloride
Executive Summary
Ropivacaine hydrochloride is a long-acting local anesthetic of the amino-amide class, distinguished by its clinical profile of providing effective sensory anesthesia with less pronounced motor blockade and a superior safety margin compared to its structural analog, bupivacaine.[1][2][3] This guide provides a detailed examination of the molecular and biophysical mechanisms underpinning ropivacaine's selective blockade of voltage-gated sodium channels (VGSCs). As a pure S-(-)-enantiomer, ropivacaine's reduced lipophilicity and stereospecific interactions contribute to its favorable differential nerve block characteristics and lower cardiotoxicity.[1][2][4] The core of its action lies in state-dependent inhibition of VGSCs, showing a marked preference for open and inactivated channel conformations over the resting state.[5][6][7] This property, combined with a preferential blockade of specific sodium channel isoforms predominantly expressed in nociceptive neurons, forms the scientific basis for its clinical efficacy and safety profile.[8] This document synthesizes current research, presents quantitative pharmacological data, and details the electrophysiological protocols essential for characterizing these selective interactions, serving as a critical resource for researchers and drug development professionals in the fields of anesthesiology and neuroscience.
Introduction: Ropivacaine and the Voltage-Gated Sodium Channel
Local anesthesia is achieved through the reversible blockade of nerve impulse propagation, a process fundamentally reliant on the inhibition of voltage-gated sodium channels. Ropivacaine hydrochloride, a member of the pipecoloxylidide family, was developed as a pure S-(-)-enantiomer to improve upon the therapeutic index of existing long-acting local anesthetics like bupivacaine.[1][2][3] Its clinical advantage stems from a unique selectivity profile that provides profound sensory blockade while minimizing motor impairment and systemic toxicity.[9][10]
Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells.[6] They are composed of a large α-subunit, which forms the ion-conducting pore, and one or more auxiliary β-subunits. The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S5 and S6 segments and the connecting P-loop form the channel pore, where local anesthetics are known to bind.[7][11] These channels cycle through three primary conformational states:
-
Resting (Closed): Prevalent at negative membrane potentials, ready to be activated.
-
Open (Activated): A transient state upon membrane depolarization, allowing Na+ influx.
-
Inactivated: A non-conducting, closed state that occurs shortly after opening, from which the channel must return to the resting state before it can be opened again.
The specific isoforms of VGSCs (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7, Nav1.8) exhibit distinct tissue distribution and biophysical properties, making them discrete targets for pharmacological modulation.
Core Mechanism: State-Dependent and Use-Dependent Blockade
The primary mechanism of action for ropivacaine is the reversible inhibition of sodium ion influx by binding to the intracellular side of the VGSC.[1][12][13] This interaction is not static; it is dynamically influenced by the conformational state of the channel, a concept explained by the Modulated Receptor Hypothesis .
State-Dependent Affinity
Ropivacaine exhibits significantly higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[2][5][7] When a nerve is depolarized, more channels transition into these higher-affinity states, allowing ropivacaine to bind more effectively and establish the nerve block. Ropivacaine stabilizes the inactivated state, prolonging the refractory period of the neuron and preventing subsequent action potentials.[6][14] This state-dependent binding is also a key factor in its safety profile; the lower affinity for resting channels, particularly the cardiac (Nav1.5) isoform prevalent during diastole, contributes to its reduced cardiotoxicity compared to bupivacaine.[4][15]
Use-Dependent (Phasic) Blockade
A direct consequence of state-dependent binding is the phenomenon of use-dependent blockade. Nerves that are firing at a higher frequency (e.g., pain-transmitting neurons) have their sodium channels cycling through the open and inactivated states more often. This provides more opportunities for ropivacaine to bind, leading to a cumulative or "phasic" block that is more pronounced in rapidly firing fibers.[16][17] This is a critical aspect of its efficacy in managing pain.
The Basis of Ropivacaine's Differential Blockade
A defining feature of ropivacaine is its ability to produce a more selective sensory blockade with less motor impairment, a phenomenon known as differential blockade.[10][18] This selectivity arises from a combination of its physicochemical properties and its preferential interaction with specific nerve fibers and VGSC isoforms.
-
Physicochemical Properties: Ropivacaine is less lipophilic than bupivacaine.[2] Lipid solubility is a primary determinant of both potency and the ability to penetrate biological membranes. The lower lipophilicity of ropivacaine is thought to reduce its penetration into large, heavily myelinated Aα motor fibers, thereby sparing motor function.[1] In contrast, it can more readily access the smaller, lightly myelinated Aδ and unmyelinated C fibers responsible for transmitting pain and temperature sensations.[1][19]
-
VGSC Isoform Selectivity: Nociceptive sensory neurons, particularly in the dorsal root ganglia (DRG), express a high density of tetrodotoxin-resistant (TTX-R) sodium channels, such as Nav1.8.[8] Studies have shown that ropivacaine preferentially blocks TTX-R Na+ currents over tetrodotoxin-sensitive (TTX-S) currents, which are more common in motor neurons. One study demonstrated that the IC50 for ropivacaine on TTX-R channels in rat DRG neurons was significantly lower than for TTX-S channels (54 µM vs. 116 µM), indicating a more potent block of the channels critical for pain signaling.[8]
Comparative Pharmacology: Ropivacaine vs. Bupivacaine
The development of ropivacaine was driven by the need for a safer alternative to bupivacaine, which, despite its efficacy, carries a higher risk of severe cardiotoxicity.[4][20] This difference in safety is directly linked to their interactions with cardiac sodium channels (Nav1.5).
Ropivacaine is less potent than bupivacaine in blocking cardiac sodium channels.[5][21] This is particularly evident in the open-channel state, where bupivacaine is approximately 4.5 times more potent.[5][21] Furthermore, recovery from Nav1.5 channel blockade is about twice as fast for ropivacaine as for bupivacaine.[5][21] This faster "off-rate" means that ropivacaine is less likely to accumulate in cardiac tissue during the cardiac cycle, reducing the risk of re-entrant arrhythmias and myocardial depression.[2][3] The fact that ropivacaine is a pure S-enantiomer is critical, as studies on bupivacaine have shown its R(+)-enantiomer has a higher affinity and slower dissociation from cardiac sodium channels, contributing significantly to its cardiotoxicity.[4][15]
| Parameter | Ropivacaine | Bupivacaine | Significance | Source(s) |
| Structure | Pure S-(-)-enantiomer | Racemic (50/50 S- and R-) | R-enantiomer is more cardiotoxic | [1][4] |
| Lipophilicity | Lower | Higher | Affects potency and differential block | [1][2] |
| Nav1.5 IC50 (Open State) | 322.2 ± 29.9 µM | 69.5 ± 8.2 µM | Bupivacaine is ~4.5x more potent | [5][21] |
| Nav1.5 IC50 (Inactivated State) | 2.73 ± 0.27 µM | 2.18 ± 0.16 µM | Potencies are more similar | [5][21] |
| Recovery from Nav1.5 Block | Faster (~2x) | Slower | Reduced risk of drug accumulation | [5] |
| Clinical Profile | Less motor block, lower CNS/cardiac toxicity | More potent motor block, higher toxicity risk | Ropivacaine has an improved safety profile | [4][20] |
Experimental Protocol: Characterizing Selectivity with Patch-Clamp Electrophysiology
The gold-standard technique for investigating the interaction between a compound like ropivacaine and specific ion channels is patch-clamp electrophysiology.[22][23][24] The whole-cell voltage-clamp configuration allows for precise control of the cell's membrane potential while measuring the ionic currents flowing through the channels. This enables a detailed characterization of drug affinity, kinetics, and state-dependence.
Workflow for Assessing Ropivacaine's State-Dependent Block
Detailed Step-by-Step Methodology
1. Cell and Solution Preparation:
-
Cell Culture: Use a cell line with stable, high-level expression of the target human sodium channel isoform (e.g., HEK293 cells expressing Nav1.2, Nav1.5, or Nav1.8). Culture cells to 60-80% confluency on glass coverslips.[22]
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. Cesium is used to block potassium channels from the inside.[22]
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[22]
-
Ropivacaine Stock Solution: Prepare a high-concentration stock (e.g., 10-100 mM) in an appropriate solvent (e.g., water) and make fresh dilutions in the external solution on the day of the experiment.
2. Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Fabricate micropipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with internal solution.
-
Using a micromanipulator, approach a target cell with the micropipette and apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal".[23]
-
Apply a brief pulse of stronger suction to rupture the cell membrane beneath the pipette tip, establishing the whole-cell configuration.[23]
-
Set the amplifier to voltage-clamp mode and compensate for cell capacitance and series resistance.
3. Voltage Protocols and Data Acquisition:
-
Tonic (Resting-State) Block: Hold the membrane potential at a hyperpolarized level (e.g., -100 mV or -120 mV) where most channels are in the resting state.[16][25] Apply a brief depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current. Record the baseline current, then perfuse with increasing concentrations of ropivacaine, repeating the test pulse at each concentration until a steady-state block is achieved.
-
Inactivated-State Block: To assess affinity for the inactivated state, modify the holding potential. Hold the cell at a more depolarized potential (e.g., -70 mV or -60 mV) to induce steady-state inactivation.[16][25] Alternatively, use a long (e.g., 5-10 second) depolarizing prepulse to inactivate the channels before applying the test pulse.[5][21] Compare the block at this potential to the tonic block.
-
Use-Dependent Block: From a holding potential of -100 mV, apply a train of depolarizing pulses (e.g., 20 ms pulses to 0 mV at a frequency of 5 or 10 Hz).[16][17] Measure the progressive decrease in peak current amplitude over the course of the pulse train in the absence and presence of ropivacaine.
4. Data Analysis:
-
Measure the peak inward sodium current for each condition.
-
For tonic and inactivated-state block, normalize the current in the presence of the drug to the control current.
-
Plot the normalized current as a function of ropivacaine concentration and fit the data with the Hill equation to determine the half-maximal inhibitory concentration (IC50).
-
For use-dependent block, plot the normalized peak current against the pulse number to visualize the development of the block.
Conclusion and Future Directions
The sodium channel blockade selectivity of ropivacaine hydrochloride is a multifaceted property derived from its stereopurity, reduced lipophilicity, and state-dependent interactions with VGSCs. Its preferential blockade of sensory nerve fibers and specific TTX-R sodium channel isoforms provides a clear mechanistic basis for its clinically observed differential blockade. The lower affinity and faster dissociation kinetics from cardiac Nav1.5 channels are fundamental to its enhanced safety profile compared to bupivacaine.
This detailed understanding, facilitated by precise electrophysiological techniques, not only validates the clinical use of ropivacaine but also informs the future of drug development. The pursuit of next-generation local anesthetics will undoubtedly focus on refining isoform selectivity. By designing molecules that can specifically target channels like Nav1.7 and Nav1.8, which are critical to pain pathways, while completely sparing cardiac (Nav1.5) and motor (Nav1.4) channels, it may be possible to develop analgesics with unparalleled efficacy and safety, completely decoupling pain relief from motor impairment and systemic toxicity.
References
-
Graf, B. M., Abraham, I., Eberbach, N., Kunst, G., Stowe, D. F., & Martin, E. (2015). A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels. Anesthesiology, 102(4), 851-861. [Link]
-
Gautier, P., De Kock, M., Huberty, C., & Rucquoi, M. (2011). Ropivacaine: A review of its pharmacology and clinical use. Expert Opinion on Pharmacotherapy, 2(1), 67-75. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ropivacaine Hydrochloride?[Link]
-
Dr.Oracle. (2025, March 31). What is the relative advantage of Ropivacaine (ropivacaine) compared to Bupivacaine (bupivacaine) in terms of cardiotoxicity?[Link]
-
Fawcett, W. J., & Haxby, E. J. (2005). Ropivacaine (Chapter 66). In The Essence of Analgesia and Analgesics. Cambridge University Press. [Link]
-
Shiraishi, S., Yokoo, H., Yanagita, T., Kobayashi, H., Minami, S. I., Saitoh, T., Takasaki, M., & Wada, A. (2003). Differential effects of bupivacaine enantiomers, ropivacaine and lidocaine on up-regulation of cell surface voltage-dependent sodium channels in adrenal chromaffin cells. Brain Research, 967(1-2), 163-173. [Link]
-
ResearchGate. (2025, August 6). A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels. [Link]
-
Patel, R., & Wadams, H. (2025, April 26). Ropivacaine. In StatPearls. StatPearls Publishing. [Link]
-
ResearchGate. Ropivacaine and bupivacaine differentially inhibit recombinant Nav1.5...[Link]
-
Sugimoto, M., Uchida, I., & Mashimo, T. (2000). The effects of ropivacaine on sodium currents in dorsal horn neurons of neonatal rats. Anesthesia & Analgesia, 91(5), 1221-1227. [Link]
-
Singh, S., Kumar, A., Kumar, S., & Bharti, A. K. (2022). Comparative effect of bupivacaine local anesthesia with ropivacaine present with fentanyl. Cureus, 14(10), e30277. [Link]
-
McClure, J. H. (1996). Ropivacaine. British Journal of Anaesthesia, 76(2), 300-307. [Link]
-
Patsnap Synapse. (2024, June 14). What is Ropivacaine Hydrochloride used for?[Link]
-
Strichartz, G. R., & Wang, G. K. (2012). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Anesthesiology, 117(5), 1129-1139. [Link]
-
Oda, A., Ohashi, H., Komori, S., Iida, H., & Dohi, S. (2000). Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons. Anesthesia & Analgesia, 91(5), 1213-1220. [Link]
-
ResearchGate. Binding modes of S‐bupivacaine and ropivacaine in a Kv1.5 channel...[Link]
-
Butterworth, J. F., & Strichartz, G. R. (2018, June 8). Clinical Pharmacology of Local Anesthetics. NYSORA. [Link]
-
ResearchGate. Ropivacaine differentially inhibits TTX-sensitive sodium channels...[Link]
-
Nau, C., & Strichartz, G. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia, 89(1), 53-65. [Link]
-
ResearchGate. Ropivacaine differentially inhibits TTX-sensitive sodium channels—tonic...[Link]
-
Li, Y., Xu, J., Zhang, J., Wang, L., & Wang, G. (2022). Median Effective Concentration of Ropivacaine for Femoral Nerve Block Maintaining Motor Function During Knee Arthroscopy in Two Age Groups. Journal of Pain Research, 15, 1591-1599. [Link]
-
Wang, W., Wang, G. K., & Wang, S. Y. (2010). Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine. Acta Pharmacologica Sinica, 31(8), 922-930. [Link]
-
Noda, K., Itoh, S., Murai, R., Kurihara, M., Kondoh, K., Saeki, S., & Ogawa, S. (2001). [An electrophysiological study of ropivacaine on excised cervical vagus nerves of rabbit]. Masui. The Japanese journal of anesthesiology, 50(12), 1308-1315. [Link]
-
ResearchGate. (2025, August 5). Motor Blocking Minimum Local Anesthetic Concentrations of Bupivacaine, Levobupivacaine, and Ropivacaine in Labor. [Link]
-
Valenzuela, C., Snyders, D. J., Bennett, P. B., Tamargo, J., & Hondeghem, L. M. (1995). Stereoselective Block of Cardiac Sodium Channels by Bupivacaine in Guinea Pig Ventricular Myocytes. Circulation, 92(10), 3014-3024. [Link]
-
University of Bristol. Patch-clamp protocol. [Link]
-
Wang, W., Wang, G. K., & Wang, S. Y. (2010). Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine. Acta Pharmacologica Sinica, 31(8), 922-930. [Link]
-
Dreixler, J. C., & Solt, K. (2000). Patch-clamp analysis of anesthetic interactions with recombinant SK2 subtype neuronal calcium-activated potassium channels. Anesthesia & Analgesia, 90(3), 725-730. [Link]
-
Pesti, K., Fodor, L., Csortos, C., & Orvos, P. (2020). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug-Ion Channel Binding Dynamics. Frontiers in Pharmacology, 11, 589. [Link]
-
ResearchGate. Patch Clamp Techniques: From Beginning to Advanced Protocols. [Link]
Sources
- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ropivacaine (Chapter 66) - The Essence of Analgesia and Analgesics [cambridge.org]
- 3. academic.oup.com [academic.oup.com]
- 4. droracle.ai [droracle.ai]
- 5. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ropivacaine Hydrochloride? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is Ropivacaine Hydrochloride used for? [synapse.patsnap.com]
- 10. Median Effective Concentration of Ropivacaine for Femoral Nerve Block Maintaining Motor Function During Knee Arthroscopy in Two Age Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. The effects of ropivacaine on sodium currents in dorsal horn neurons of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nysora.com [nysora.com]
- 19. [An electrophysiological study of ropivacaine on excised cervical vagus nerves of rabbit] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative effect of bupivacaine local anesthesia with ropivacaine present with fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. docs.axolbio.com [docs.axolbio.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to Basic Science Research on Ropivacaine Hydrochloride
This guide provides a comprehensive technical overview of Ropivacaine hydrochloride, designed for researchers, scientists, and drug development professionals. It delves into the core scientific principles, experimental methodologies, and advanced research applications of this widely used local anesthetic. The structure of this document is designed to logically guide the reader from fundamental concepts to complex research paradigms, fostering a deep understanding of Ropivacaine's scientific landscape.
Part 1: Foundational Pharmacology of Ropivacaine Hydrochloride
Ropivacaine is a long-acting local anesthetic of the amino amide class, distinguished by its development as a pure S-(-)-enantiomer.[1][2] This stereospecificity is a key factor in its clinical profile, contributing to its reduced toxicity compared to its racemic predecessor, bupivacaine.[1][3]
Mechanism of Action: A Molecular Perspective
The primary mechanism of action for Ropivacaine, like other local anesthetics, is the reversible blockade of voltage-gated sodium channels in neuronal cell membranes.[4][5] This action inhibits the influx of sodium ions, which is necessary for the initiation and propagation of action potentials in nerve fibers.[1][4] By stabilizing the neuronal membrane in a depolarized state, Ropivacaine effectively halts the transmission of nerve impulses, resulting in a loss of sensation in the targeted area.[5]
Ropivacaine preferentially binds to sodium channels in their open and inactivated states, a characteristic of amide-type local anesthetics.[4] Its action is potentiated by a dose-dependent inhibition of potassium channels.[1][3] A crucial aspect of Ropivacaine's pharmacology is its differential blockade of nerve fibers. Due to its lower lipophilicity compared to bupivacaine, it is less likely to penetrate large, myelinated Aβ motor fibers, leading to a more selective action on the pain-transmitting Aδ and C fibers.[1][6] This property results in a desirable separation of sensory and motor blockade, which is advantageous in clinical scenarios where motor function needs to be preserved.[1]
Caption: Molecular mechanism of Ropivacaine hydrochloride action on neuronal ion channels.
Pharmacokinetics and Pharmacodynamics: The Journey Through the Body
The absorption, distribution, metabolism, and excretion of Ropivacaine are critical to its efficacy and safety profile.
| Pharmacokinetic Parameter | Value | Reference |
| Volume of Distribution (IV) | ~41 L (± 7) | [4] |
| Plasma Protein Binding | ~94% (primarily to α1-acid glycoprotein) | [4] |
| Metabolism | Extensive hepatic metabolism via CYP1A2 and CYP3A4 | [3][5] |
| Elimination Half-Life (IV) | 1.8 hrs (± 0.7) | [4] |
| Elimination Half-Life (Epidural) | 4.2 hrs (± 1) | [2][4] |
| Excretion | Primarily renal (~86% in urine) | [2][4] |
Ropivacaine's absorption from the site of administration is biphasic and complete, with the rate of absorption being the limiting factor in its elimination.[1][2] Its high degree of plasma protein binding influences its distribution and availability to target tissues.[4] The extensive metabolism in the liver, primarily through hydroxylation and N-dealkylation, is a key determinant of its clearance.[3]
Part 2: Toxicological Profile: A Focus on Safety
A significant driver for the development of Ropivacaine was the desire for a long-acting local anesthetic with a more favorable safety profile than bupivacaine.[1] Basic science research has extensively investigated its potential for cardiotoxicity and neurotoxicity.
Cardiotoxicity: Understanding the Mechanisms
Local anesthetics can exert direct effects on the cardiovascular system by blocking cardiac sodium channels.[7] This can lead to conduction disturbances, arrhythmias, and myocardial depression.[7][8] Ropivacaine has consistently demonstrated a lower propensity for cardiotoxicity compared to bupivacaine.[5][9] This is attributed to its lower lipophilicity and its nature as a pure S-(-)-enantiomer, which has a lower affinity for cardiac sodium channels than the R-(+)-enantiomer present in racemic bupivacaine.[3][7][9]
In vivo studies in animal models have shown that higher doses of Ropivacaine are required to produce the same degree of cardiac depression and arrhythmogenic effects as bupivacaine.[8][9]
Neurotoxicity: Investigating Neuronal Effects
While generally considered safe, all local anesthetics, including Ropivacaine, have the potential for neurotoxicity, particularly at high concentrations or with prolonged exposure.[10][11] In vitro studies using various neuronal cell lines and primary neuron cultures have explored the mechanisms underlying Ropivacaine-induced neurotoxicity. These studies have shown that Ropivacaine can induce apoptosis and cell death in a concentration-dependent manner.[10][11][12]
Proposed mechanisms for Ropivacaine's neurotoxicity include the upregulation of apoptotic pathways, such as the Fas/FasL system, and alterations in intracellular signaling cascades, like the Akt pathway.[10][13]
Caption: Proposed signaling pathways in Ropivacaine-induced neurotoxicity.
Part 3: Advanced Research and Methodologies
Basic science research on Ropivacaine continues to evolve, with a focus on improving its therapeutic index and exploring new applications.
Novel Formulations: Enhancing Efficacy and Duration
A significant area of research is the development of novel drug delivery systems for Ropivacaine to prolong its anesthetic effect and reduce systemic toxicity. Liposomal formulations have shown considerable promise in this regard.[14][15][16] Encapsulating Ropivacaine in liposomes can alter its pharmacokinetic profile, leading to a slower release from the injection site and a prolonged duration of action.[16][17][18]
Experimental Protocol: Preparation and Characterization of Liposomal Ropivacaine
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., egg phosphatidylcholine, cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous solution of Ropivacaine hydrochloride by gentle rotation.
-
-
Vesicle Sizing:
-
Subject the resulting multilamellar vesicles to sonication or extrusion through polycarbonate membranes of defined pore sizes to produce unilamellar vesicles of a desired size.
-
-
Purification:
-
Remove unencapsulated Ropivacaine by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine particle size and zeta potential using dynamic light scattering.
-
Calculate encapsulation efficiency by quantifying the amount of Ropivacaine in the liposomes versus the total amount used.
-
Perform in vitro release studies using a dialysis membrane method to assess the drug release profile over time.[18]
-
In Vitro and In Vivo Models for Preclinical Evaluation
A variety of in vitro and in vivo models are employed to study the efficacy and toxicity of Ropivacaine.
| Model | Application | Key Readouts | Reference |
| Isolated Nerve Preparations | Investigating the direct effects on nerve conduction | Compound action potentials, conduction velocity | [8] |
| Neuronal Cell Cultures (e.g., PC12, SH-SY5Y, DRG neurons) | Studying mechanisms of neurotoxicity | Cell viability (MTT assay), apoptosis (flow cytometry, TUNEL), protein expression (Western blot) | [10][12][13] |
| Animal Models (e.g., rodent sciatic nerve block) | Assessing anesthetic efficacy and duration | Sensory and motor blockade duration | [14][15] |
| Animal Models (e.g., Langendorff perfused heart) | Evaluating cardiotoxicity | Left ventricular pressure, heart rate, atrioventricular conduction time | [19] |
Analytical Methodologies for Quantification
Accurate quantification of Ropivacaine in biological matrices is essential for pharmacokinetic and toxicological studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS/MS) detection are the most commonly used analytical techniques.[20][21]
Experimental Protocol: Quantification of Ropivacaine in Plasma using LC-MS/MS
-
Sample Preparation:
-
Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).[20]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection of Ropivacaine and an internal standard.[20]
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of Ropivacaine in the unknown samples by interpolating from the calibration curve.
-
Caption: Workflow for the quantification of Ropivacaine in biological samples.
Part 4: Future Directions and Conclusion
Basic science research on Ropivacaine hydrochloride continues to be a dynamic field. Future investigations will likely focus on the development of even safer and more effective formulations, such as stimuli-responsive drug delivery systems. Further elucidation of the molecular mechanisms underlying its neurotoxic effects could lead to strategies for mitigating these rare but serious adverse events. Additionally, there is growing interest in the potential antitumor effects of local anesthetics, including Ropivacaine, which opens up new avenues for research.[22]
References
- Clinical Profile of Ropivacaine Hydrochloride 1% Solution for Injection - GlobalRx. (n.d.).
- Ropivacaine - StatPearls - NCBI Bookshelf. (2025, April 26).
- Ropivacaine: A review of its pharmacology and clinical use - PMC. (n.d.).
- Naropin® (ropivacaine HCl) Injection - accessdata.fda.gov. (2018, November 15).
- What is the mechanism of Ropivacaine Hydrochloride? - Patsnap Synapse. (2024, July 17).
- Pharmacological and local toxicity studies of a liposomal formulation for the novel local anaesthetic ropivacaine - Oxford Academic. (2008, November 1).
- Cardiotoxicity of ropivacaine--a new amide local anaesthetic agent - PubMed. (n.d.).
- The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - MDPI. (2024, December 16).
- Preclinical Evaluation of Ropivacaine in 2 Liposomal Modified Systems - INTRANET IB. (n.d.).
- The cardiotoxicity of local anesthetics: the place of ropivacaine - PubMed. (2001, August 15).
- Pharmacological Insights of Ropivacaine and Clinical Applications: A Narrative Review. (2024, August 23).
- Pharmacological and local toxicity studies of a liposomal formulation for the novel local anaesthetic ropivacaine - PubMed. (2008, November 15).
- Preclinical Evaluation of Ropivacaine in 2 Liposomal Modified Systems - PubMed. (2019, August 15).
- The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC. (2024, December 16).
- Encapsulation of ropivacaine in a combined (donor-acceptor, ionic-gradient) liposomal system promotes extended anesthesia time | PLOS One. (2017, October 5).
- Neurotoxicity of Adjuvants used in Perineural Anesthesia and Analgesia in Comparison with Ropivacaine - PMC. (n.d.).
- Differences in cardiotoxicity of bupivacaine and ropivacaine are the result of physicochemical and stereoselective properties - King's College London Research Portal. (2002, June 15).
- Ropivacaine mesylate exerts neurotoxicity via up-regulation of Fas/FasL expression in rat pheochromocytoma PC12 cells - PMC. (n.d.).
- Full article: In vitro neurotoxicity by ropivacaine is reduced by silencing Cav3.3 T-type calcium subunits in neonatal rat sensory neurons - Taylor & Francis. (2017, October 3).
- Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model - MDPI. (2021, February 25).
- What is the relative advantage of Ropivacaine (ropivacaine) compared to Bupivacaine (bupivacaine) in terms of cardiotoxicity? - Dr.Oracle. (2025, March 31).
- Ropivacaine Hydrochloride - USP-NF. (2020, January 31).
- Ropivacaine induced acute neurotoxicity after epidural injection - European Review for Medical and Pharmacological Sciences. (n.d.).
- Clinical Profile of Ropivacaine Hydrochloride 0.5% Solution for Injection - GlobalRx. (n.d.).
- Direct cardiac effects of intracoronary bupivacaine, levobupivacaine and ropivacaine in the sheep - PMC. (n.d.).
- Development of a method to measure free and bound ropivacaine in human plasma using equilibrium dialysis and Hydrophilic interaction chromatography coupled to high resolution mass spectrometry - University of Strathclyde. (2013, December 15).
- Comparative study of bupivacaine 0.25% versus ropivacaine 0.5% in transversus abdominis plane block for postoperative analgesia - SciSpace. (2014, April 28).
- Quantitative Application of NMR In Ropivacaine Hydrochloride And Its Related Impurity-A With Correlation By Alternate Techniques. (n.d.).
- Ropivacaine - Wikipedia. (n.d.).
- In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway - PubMed. (2012, December 15).
- Ropivacaine. (n.d.).
- Comparative Study of Ropivacaine vs. Bupivacaine in Spinal Anesthesia for Lower Limb Surgeries. (2024, May 12).
- Comparative effect of bupivacaine local anesthesia with ropivacaine present with fentanyl - PMC. (n.d.).
- LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC. (2023, September 27).
- Comparision Between Bupivacaine and Ropivacaine in Patients Undergoing Forearm Surgeries Under Axillary Brachial Plexus Block: A Prospective Randomized Study - PMC. (2015, January 1).
- (PDF) Ropivacaine Vs Bupivacaine in major surgery in infants - ResearchGate. (n.d.).
- Antitumor effects of local anesthetic agents in vitro and in vivo. - ASCO Publications. (2021, May 28).
- Prolonged Anesthesia Effects of Locally Administered Ropivacaine via Electrospun Poly(caprolactone) Fibrous Membranes - MDPI. (2023, October 27).
- An efficient and long-acting local anesthetic: ropivacaine-loaded lipi - Dove Medical Press. (2019, January 31).
- (PDF) An efficient and long-acting local anesthetic: ropivacaine-loaded lipid-polymer hybrid nanoparticles for the control of pain - ResearchGate. (n.d.).
Sources
- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ropivacaine Hydrochloride? [synapse.patsnap.com]
- 6. Comparision Between Bupivacaine and Ropivacaine in Patients Undergoing Forearm Surgeries Under Axillary Brachial Plexus Block: A Prospective Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cardiotoxicity of local anesthetics: the place of ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiotoxicity of ropivacaine--a new amide local anaesthetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Ropivacaine mesylate exerts neurotoxicity via up-regulation of Fas/FasL expression in rat pheochromocytoma PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Pharmacological and local toxicity studies of a liposomal formulation for the novel local anaesthetic ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical Evaluation of Ropivacaine in 2 Liposomal Modified Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. intranet.ib.unicamp.br [intranet.ib.unicamp.br]
- 18. Encapsulation of ropivacaine in a combined (donor-acceptor, ionic-gradient) liposomal system promotes extended anesthesia time | PLOS One [journals.plos.org]
- 19. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 20. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
An In-Depth Technical Guide to the In Vitro Evaluation of Novel 2-Piperidinecarboxamide Analogs
A Methodological Whitepaper for N,N-Dipropyl-2-piperidinecarboxamide hydrochloride as a Representative Scaffold
Preamble: A Note on the Subject Compound
This document provides a comprehensive technical framework for the in vitro investigation of novel compounds based on the 2-piperidinecarboxamide scaffold. The specific molecule, N,N-Dipropyl-2-piperidinecarboxamide hydrochloride, is used as a representative model for this class. It is important to note that as of this writing, there is no publicly available scientific literature or experimental data for this exact compound. Therefore, this guide is presented as a strategic and methodological blueprint, drawing upon established principles and protocols used for structurally related and pharmacologically active molecules. The expertise herein lies in outlining a robust, logical, and self-validating pathway for the preclinical assessment of such a novel chemical entity.
Section 1: Introduction to the 2-Piperidinecarboxamide Scaffold
The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, present in numerous approved pharmaceuticals and natural alkaloids.[1][2][3] Its derivatives are known to exhibit a vast range of pharmacological activities, including but not limited to anticancer, analgesic, antipsychotic, and antimicrobial effects.[2][3] The 2-piperidinecarboxamide core, specifically, is the backbone of several local anesthetic agents (e.g., Ropivacaine, Bupivacaine) and has been explored for other central nervous system (CNS) applications, such as anticonvulsants.[4][5]
The logical first step for any new analog in this class, such as our model N,N-Dipropyl-2-piperidinecarboxamide hydrochloride, is a systematic in vitro characterization. This process builds a foundational profile of the molecule's intrinsic properties, biological targets, and potential liabilities, which is essential before committing to more complex and resource-intensive in vivo studies. This guide details that process.
Section 2: Foundational Physicochemical & Stability Profiling
Before any biological assessment, understanding the compound's basic chemical behavior in experimental settings is paramount. Poor solubility can lead to false negatives, while instability can result in inconsistent and uninterpretable data.
Aqueous Solubility Determination
Causality: The solubility of a compound in aqueous physiological buffers dictates the achievable concentration range in biological assays and is a primary indicator of potential bioavailability. Precipitation during an experiment is a common source of artifactual results.
Experimental Protocol: Kinetic Solubility Assay via Nephelometry
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Aqueous Addition: Using a liquid handler, add phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.
-
Incubation & Measurement: Incubate the plate at room temperature for 1-2 hours with gentle shaking. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at ~620 nm.
-
Data Analysis: The solubility limit is defined as the highest concentration at which the turbidity is indistinguishable from the buffer-only control.
Solution Stability Assessment
Causality: The stability of the compound in the assay buffer and stock solvent over the duration of the experiment is critical. Degradation can lead to a lower effective concentration of the active compound and the potential for confounding effects from degradation products.
Experimental Protocol: LC-MS Stability in Assay Buffer
-
Incubation: Incubate the test compound at a relevant concentration (e.g., 10 µM) in both the primary stock solvent (DMSO) and the final assay buffer (e.g., PBS, pH 7.4) at room temperature and/or 37°C.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: The reaction is stopped at each time point by adding an equal volume of cold acetonitrile containing an internal standard.
-
LC-MS Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]
-
Data Analysis: The peak area of the parent compound is compared to the t=0 time point. Stability is typically expressed as the percentage of the compound remaining.
| Property | Method | Standard Conditions | Desired Outcome |
| Kinetic Solubility | Nephelometry | PBS (pH 7.4), 2% DMSO, Room Temp. | >50 µM |
| Solution Stability | LC-MS Analysis | PBS (pH 7.4), 37°C, 24 hours | >90% remaining |
| DMSO Stock Stability | LC-MS Analysis | DMSO, Room Temp., 1 week | >95% remaining |
Table 1: Summary of foundational compound characterization.
Section 3: Primary Pharmacological Target Identification
Given the structural similarities to known local anesthetics and other CNS-active agents, a two-pronged approach is logical: screening for ion channel modulation and broad CNS receptor binding.
Hypothesis-Driven Screening: Voltage-Gated Sodium Channel Modulation
Causality: Local anesthetics function by blocking voltage-gated sodium channels (NaV), preventing the propagation of action potentials in neurons. This is a primary and highly plausible mechanism of action for a novel 2-piperidinecarboxamide derivative.
Experimental Protocol: Automated Patch-Clamp Electrophysiology
-
Cell Line: Use a stable cell line expressing a human NaV subtype of interest (e.g., HEK293 cells expressing hNaV1.7 for pain or hNaV1.5 for cardiotoxicity).
-
Assay Preparation: Cells are harvested and dispensed into the microfluidic chip of an automated patch-clamp system (e.g., Sophion Qube or Nanion SyncroPatch).
-
Whole-Cell Configuration: The system establishes whole-cell patch-clamp recordings from multiple cells simultaneously.
-
Voltage Protocol: A voltage protocol is applied to elicit channel activity. To assess state-dependent block, this includes:
-
Tonic Block: Pulses from a hyperpolarized holding potential (-120 mV) to a depolarizing potential (0 mV) at a low frequency (e.g., 0.1 Hz).
-
Use-Dependent Block: A train of depolarizing pulses at a higher frequency (e.g., 10 Hz) to assess block of the open/inactivated states.
-
-
Compound Application: The test compound is applied at increasing concentrations (e.g., 0.1, 1, 10, 30 µM) via the system's integrated fluidics.
-
Data Analysis: The sodium current amplitude is measured at each concentration. The percentage of inhibition is calculated, and an IC₅₀ (half-maximal inhibitory concentration) value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Figure 1: Workflow for automated patch-clamp screening.
Broad Target Screening: CNS Receptor Binding Profile
Causality: Many CNS-active drugs have polypharmacology, interacting with multiple receptors. A broad binding screen is an efficient, unbiased method to identify primary targets or potential off-target liabilities early in the discovery process.
Experimental Protocol: Competitive Radioligand Binding Assays
-
Target Preparation: Membranes are prepared from cell lines or animal tissues overexpressing the specific receptor of interest (e.g., human dopamine D2 receptor).
-
Assay Mixture: In a 96-well plate, three components are combined:
-
The prepared receptor-containing membranes.
-
A specific radioligand (e.g., [³H]-Spiperone for D2 receptors) at a concentration near its dissociation constant (Kd).
-
The test compound at a single high concentration (e.g., 10 µM) for initial screening, or a range of concentrations for Ki determination.
-
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes (and any bound radioligand) but allows unbound radioligand to pass through.
-
Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. For compounds showing significant inhibition (>50%), a full concentration-response curve is generated to determine the Ki (inhibitory constant).
Figure 2: Principle of a competitive radioligand binding assay.
Section 4: In Vitro ADME & Safety Pharmacology Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and key safety liabilities is crucial for identifying molecules with a higher probability of success in later development.
| Parameter | Assay | Experimental System | Key Output | Rationale |
| Metabolic Stability | Microsomal Stability | Human Liver Microsomes (HLM) + NADPH | Intrinsic Clearance (CLint), Half-life (t½) | Predicts how quickly the compound is metabolized by the liver. |
| DDI Potential | CYP450 Inhibition | Recombinant human CYP enzymes (e.g., 3A4, 2D6, 2C9) | IC₅₀ | Assesses the risk of drug-drug interactions (DDI). |
| Bioavailability | Permeability | Caco-2 cell monolayer | Apparent Permeability (Papp) | Predicts absorption across the intestinal wall. |
| Cardiotoxicity Risk | hERG Blockade | Patch-clamp on hERG-expressing cells | IC₅₀ | A critical safety screen to assess the risk of QT prolongation. |
| General Toxicity | Cytotoxicity | HepG2 (liver) or SH-SY5Y (neuronal) cells | CC₅₀ (Cytotoxic Conc. 50%) | Provides a general measure of cellular toxicity.[8] |
Table 2: A standard panel of in vitro ADME and safety assays.
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Reagent Preparation: Prepare an incubation mixture containing HLM and phosphate buffer. Prepare a separate solution of the NADPH regenerating system.
-
Initiation: Pre-warm the HLM mixture at 37°C. Add the test compound (e.g., at 1 µM final concentration) and start the reaction by adding the NADPH solution.
-
Time Points: Remove aliquots at specified times (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching & Analysis: Stop the reaction by adding cold acetonitrile with an internal standard. Centrifuge and analyze the supernatant by LC-MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Section 5: Conclusion and Path Forward
The in vitro data package described in this guide provides a comprehensive, multi-parameter profile of a novel 2-piperidinecarboxamide analog. The results from these studies—physicochemical properties, primary pharmacological targets, metabolic stability, and key safety liabilities—form the basis of the molecule's identity. A compound with high solubility, potent and selective activity at a desired target (e.g., NaV1.7), low metabolic clearance, and a clean safety profile (hERG IC₅₀ >10 µM, low cytotoxicity) would be a strong candidate to advance into more complex efficacy models and formal in vivo pharmacokinetic and toxicological studies. This structured, front-loaded in vitro strategy maximizes the probability of success by ensuring that only the most promising, well-characterized candidates move forward in the drug discovery pipeline.
References
-
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC. (2021, June 24). National Center for Biotechnology Information. [Link]
-
ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. ResearchGate. [Link]
-
Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicolog. University of Padua. [Link]
-
Novel Psychoactive Substances: Testing Challenges and Strategies. (2021, November 16). Today's Clinical Lab. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication - PMC. National Center for Biotechnology Information. [Link]
-
Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]
-
Novel Psychoactive Substances (NPS) analysis. SCIEX. [Link]
-
(2S)-N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride monohydrate. PubChem. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023, February 9). MDPI Encyclopedia. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. (2022, September 22). RSC Publishing. [Link]
-
Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. ResearchGate. [Link]
-
Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]
-
Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay. (2016, October 25). Frontiers in Pharmacology. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. CAS 132112-35-7: 2-Piperidinecarboxamide, N-(2,6-dimethylp… [cymitquimica.com]
- 6. clinicallab.com [clinicallab.com]
- 7. Novel Psychoactive Substances (NPS) analysis [sciex.com]
- 8. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Ropivacaine Hydrochloride for Epidural Analgesia in Animal Models: A Comprehensive Guide for Researchers
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of ropivacaine hydrochloride for epidural analgesia in common animal models. It is designed to offer not just procedural steps, but also the scientific rationale behind the protocols, ensuring experimental success and animal welfare.
Introduction to Ropivacaine Hydrochloride in Epidural Analgesia
Ropivacaine hydrochloride is a long-acting amide local anesthetic that has gained prominence in regional anesthesia due to its favorable safety profile compared to other agents like bupivacaine.[1] It functions by reversibly blocking sodium ion channels in nerve fibers, thereby inhibiting the propagation of pain signals.[1] A key advantage of ropivacaine is its differential blockade, providing potent sensory analgesia with less pronounced motor blockade, which is particularly beneficial in a research setting to minimize animal distress and allow for more accurate behavioral assessments.[1][2]
This guide will delve into the practical application of ropivacaine for epidural analgesia in various animal models, providing species-specific protocols, dosing recommendations, and methods for assessing efficacy and potential side effects.
Mechanism of Action of Ropivacaine
Ropivacaine exerts its analgesic effect by blocking voltage-gated sodium channels within the nerve axon. This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thus halting the transmission of nociceptive signals.
Caption: Mechanism of action of Ropivacaine Hydrochloride.
General Considerations for Epidural Administration
Successful and safe epidural administration requires meticulous attention to detail.
Materials:
-
Clippers
-
Antiseptic solution (e.g., chlorhexidine, povidone-iodine) and sterile gauze
-
Sterile gloves and drapes
-
Appropriately sized epidural needles (e.g., Tuohy or Crawford needles) or spinal needles
-
Loss-of-resistance syringe (glass or low-resistance plastic)
-
Sterile saline or air for loss-of-resistance technique
-
Ropivacaine hydrochloride solution (preservative-free)
-
Sterile filters for drawing up solutions
Pre-procedural Preparations:
-
Animal Preparation: Anesthetize or sedate the animal as per the approved institutional animal care and use committee (IACUC) protocol. Place the animal in sternal or lateral recumbency, with the hindlimbs drawn forward to open the lumbosacral space.[3]
-
Aseptic Technique: Clip the fur over the injection site and perform a sterile surgical preparation of the skin to minimize the risk of infection.[3]
-
Landmark Identification: Palpate the anatomical landmarks to identify the correct intervertebral space for needle insertion.
Species-Specific Protocols
Rat (Rattus norvegicus)
Anatomical Landmarks: The preferred site for epidural catheterization in rats is typically between the T13 and L1 vertebrae or the L5-L6 intervertebral space.[4][5] Palpate the dorsal spinous processes to identify the desired space.
Procedure for Epidural Catheterization (T13-L1): [5]
-
Make a small midline skin incision over the T13-L1 region.
-
Dissect the paraspinal muscles to expose the intervertebral ligament.
-
Carefully incise the ligament to expose the epidural space.
-
Insert a polyethylene catheter (e.g., PE-10) into the epidural space and advance it caudally to the desired level.[4][6]
-
Confirm catheter placement by injecting a small volume of sterile saline; there should be no resistance. The absence of cerebrospinal fluid (CSF) confirms that the dura has not been punctured.[4]
-
Tunnel the catheter subcutaneously to exit at the dorsal neck region for chronic studies.
Caption: Workflow for epidural catheterization in a rat model.
Rabbit (Oryctolagus cuniculus)
Anatomical Landmarks: The lumbosacral (L7-S1) space is the most common site for epidural injection in rabbits.[7] Palpate the iliac crests and the dorsal spinous process of L7; the injection site is in the depression just caudal to the L7 spinous process.
Procedure for Lumbosacral Epidural Injection: [7]
-
Position the rabbit in sternal or lateral recumbency with the hindlimbs flexed.
-
After sterile preparation, insert a 22- to 25-gauge spinal needle at a 90-degree angle to the skin on the midline.
-
Advance the needle until a "pop" is felt as it penetrates the ligamentum flavum.
-
Confirm needle placement using the loss-of-resistance technique with sterile saline or the hanging drop method.[7]
-
Inject the ropivacaine solution slowly over 30-60 seconds.
Note: The spinal cord in rabbits can extend to the sacral vertebrae, increasing the risk of dural puncture. If CSF is observed, the dose should be reduced.[8]
Dog (Canis lupus familiaris)
Anatomical Landmarks: The lumbosacral (L7-S1) space is the standard site for epidural injection in dogs.[3] The iliac crests are palpated, and the injection site is located in the depression between the dorsal spinous process of L7 and the sacrum.
Procedure for Lumbosacral Epidural Injection: [3][9]
-
Position the dog in sternal or lateral recumbency.
-
Following aseptic preparation, insert a spinal needle (typically 20-22 gauge, 1.5-3.5 inches depending on the size of the dog) perpendicular to the skin.
-
Advance the needle through the supraspinous and interspinous ligaments. A distinct "pop" is often felt as the needle passes through the ligamentum flavum into the epidural space.
-
Confirm placement with the loss-of-resistance technique.
-
Administer the ropivacaine solution.
Sheep (Ovis aries)
Anatomical Landmarks: The lumbosacral space is also the preferred site for epidural administration in sheep.
Procedure for Lumbosacral Epidural Injection:
-
Position the sheep in sternal recumbency.
-
After sterile preparation, identify the lumbosacral space by palpating the wings of the ilium and the dorsal spinous processes.
-
Insert an 18- to 20-gauge epidural or spinal needle into the depression.
-
Use the loss-of-resistance technique to confirm entry into the epidural space.
-
Inject the ropivacaine solution.
Dosing and Administration
The appropriate dose and concentration of ropivacaine will vary depending on the animal species, the desired duration and level of analgesia, and the extent of motor blockade that can be tolerated.
Table 1: Recommended Epidural Ropivacaine Doses in Animal Models
| Animal Model | Concentration (%) | Dose (mg/kg) | Volume (mL/kg) | Expected Duration of Sensory Block (hours) |
| Rat | 0.2 - 0.5 | 1 - 2 | 0.1 - 0.2 | 2 - 4 |
| Rabbit | 0.2 - 0.75 | 1 - 2 | 0.2 - 0.3 | 3 - 5 |
| Dog | 0.5 - 0.75 | 1 - 2 | 0.2 | 4 - 8[10][11] |
| Sheep | 0.5 - 0.75 | 1 - 2 | 0.1 - 0.2 | 4 - 6 |
Note: This table provides general guidelines. It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental protocol. Lower concentrations (e.g., 0.2%) will produce more sensory-selective blockade, while higher concentrations (e.g., 0.75%) will result in a more dense block with greater motor impairment.[2]
Assessment of Epidural Blockade
Sensory Block Assessment
The efficacy of the sensory block can be assessed using various methods that measure the animal's response to a noxious stimulus.
-
Thermal Nociception:
-
Tail-flick test: Measures the latency to withdraw the tail from a radiant heat source.
-
Hargreaves test (plantar test): Measures the latency to withdraw the hind paw from a radiant heat source.
-
-
Mechanical Nociception:
-
Von Frey filaments: Calibrated filaments are applied to the plantar surface of the hind paw to determine the mechanical withdrawal threshold.
-
Pinprick test: Gently pricking the dermatomes with a blunt needle to assess sensation.
-
Motor Block Assessment
The degree of motor blockade is an important parameter to evaluate, especially when comparing the differential effects of local anesthetics.
-
Modified Bromage Scale: A commonly used qualitative scale to assess motor function in the hind limbs.
| Score | Description |
| 0 | No motor block; full flexion of hips, knees, and ankles. |
| 1 | Inability to raise the extended leg; able to move knees and feet. |
| 2 | Inability to flex the knees; able to move feet only. |
| 3 | Complete motor block; inability to move legs or feet. |
-
Incline Plane Test: The animal is placed on a plane that is gradually inclined, and the angle at which the animal is unable to maintain its position is recorded.
-
Righting Reflex: The time taken for the animal to right itself after being placed on its back.
Caption: Methods for assessing sensory and motor blockade.
Potential Adverse Effects and Management
While ropivacaine has a favorable safety profile, it is essential to monitor for potential adverse effects.
-
Hypotension and Bradycardia: These can occur due to sympathetic blockade. Monitor heart rate and blood pressure. Fluid therapy may be required to manage hypotension.
-
Urinary Retention: Monitor for bladder distension and assist with bladder expression if necessary.
-
Pruritus: This is more common when opioids are co-administered.
-
Systemic Toxicity: Although rare with appropriate dosing and technique, inadvertent intravascular injection can lead to central nervous system (CNS) and cardiovascular toxicity. Signs of CNS toxicity include muscle twitching, tremors, and seizures. Cardiovascular toxicity can manifest as arrhythmias and cardiac arrest. In case of suspected systemic toxicity, discontinue the infusion, ensure a patent airway, and provide supportive care.
Conclusion
Epidural administration of ropivacaine hydrochloride is a valuable technique for providing effective and prolonged analgesia in a variety of animal models. Its sensory-selective blockade makes it particularly well-suited for research applications where minimizing motor impairment is desirable. By following the species-specific protocols and assessment methods outlined in this guide, researchers can ensure the successful and humane application of this analgesic technique in their studies.
References
- Ropivacaine: A review of its pharmacology and clinical use. Indian Journal of Anaesthesia.
- Epidural, intrathecal pharmacokinetics, and intrathecal bioavailability of ropivacaine. Anesthesiology.
-
Ropivacaine: A pharmacological review. ResearchGate. [Link]
- Intrathecal ropivacaine in rabbits: pharmacodynamic and neurotoxicologic study. Anesthesiology.
- Dose-response study of epidural ropivacaine for labor analgesia. Anesthesiology.
-
Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application. Pharmaceuticals. [Link]
- Antinociceptive and Motor-blocking Efficacy of Ropivacaine and Bupivacaine After Epidural Administration in the Dog. Regional Anesthesia & Pain Medicine.
- A rat model of chronic lumbar epidural catheteris
- Long term catheterization of the lumbar epidural space in rats. Pharmacology Biochemistry and Behavior.
- Evaluation of peri-operative epidural analgesia with ropivacaine, ropivacaine and sufentanil, and ropivacaine, sufentanil and epinephrine in isoflurane anesthetized dogs undergoing tibial plateau levelling osteotomy. Veterinary Anaesthesia and Analgesia.
-
Epidural Volume of Injectate Using a Dose Regimen Based on Occipito-Coccygeal Spinal Length (OCL): Randomized Clinical Study Comparing Different Ropivacaine Concentrations, with or without Morphine, in Bitches Undergoing Total Unilateral Mastectomy. Animals. [Link]
-
epidural anesthesia in rabbits. a review. CABI Digital Library. [Link]
- The effect of continuous lumbar epidural infusion of ropivacaine (0.1%, 0.2%, and 0.3%) and 0.25% bupivacaine on sensory and motor block in volunteers: a double-blind study. Anesthesia & Analgesia.
-
Epidural Anesthesia: A Step by Step Guide. Veterinary Anesthesia and Analgesia Support Group. [Link]
- ROPIVACAINE HYDROCHLORIDE injection, for epidural, perineural, or infiltr
-
Local and regional anesthesia techniques, Part 4: Epidural anesthesia and analgesia. dvm360. [Link]
- Effects of induced hyperthermia on pharmacokinetics of ropivacaine in rats. Fundamental & Clinical Pharmacology.
-
Anatomy of the lumbosacral spinal cord in rabbits. ResearchGate. [Link]
- Comparison of Two Doses of Ropivacaine Hydrochloride for Lumbosacral Epidural Anaesthesia in Goats Undergoing Laparoscopy Assisted Embryo Transfer. Iranian Journal of Applied Animal Science.
-
Ropivacaine. StatPearls. [Link]
- Epidural Technique. University of Florida Department of Anesthesiology.
-
SOP: Intramuscular Injections in the Rabbit. Virginia Tech. [Link]
-
Anesthesia & Analgesia In Rabbits: A Resource Guide. National Agricultural Library. [Link]
- Comparative Local Anesthetic Efficacy and Pharmacokinetics of Epidurally Administered Ropivacaine and Bupivacaine in the Sheep. Regional Anesthesia & Pain Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The effect of continuous lumbar epidural infusion of ropivacaine (0.1%, 0.2%, and 0.3%) and 0.25% bupivacaine on sensory and motor block in volunteers: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dvm360.com [dvm360.com]
- 4. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. mynavas.org [mynavas.org]
- 10. rapm.bmj.com [rapm.bmj.com]
- 11. Evaluation of peri-operative epidural analgesia with ropivacaine, ropivacaine and sufentanil, and ropivacaine, sufentanil and epinephrine in isoflurane anesthetized dogs undergoing tibial plateau levelling osteotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
Peripheral nerve block techniques using N,N-Dipropyl-2-piperidinecarboxamide hydrochloride
Application Note: Technical Evaluation of N,N-Dipropyl-2-piperidinecarboxamide HCl for Peripheral Nerve Blockade
Executive Summary & Compound Profile
N,N-Dipropyl-2-piperidinecarboxamide hydrochloride (referred to herein as DPPC-HCl ) represents a structural analog within the amino-amide local anesthetic family (pipecoloxylidides).[1] While structurally related to clinical standards like Ropivacaine and Bupivacaine, DPPC-HCl possesses a distinct N-substitution pattern (dipropyl amide moiety) that alters its lipophilicity and pKa profile.[1]
This application note provides a rigorous protocol for the formulation, administration, and evaluation of DPPC-HCl in peripheral nerve block models. It is designed for researchers investigating the structure-activity relationships (SAR) of non-aromatic or modified-amide anesthetics.[1]
Chemical & Pharmacological Context
-
Class: Amino-amide local anesthetic (Piperidinecarboxamide derivative).[1][2]
-
Mechanism of Action (MoA): State-dependent blockade of voltage-gated sodium channels (Nav1.7, Nav1.8).[1] The compound prevents sodium influx during the depolarization phase of the action potential.[3][4]
-
Structural Consideration: Unlike Ropivacaine, which features a lipophilic xylidine (aromatic) head group, DPPC-HCl utilizes a dipropyl-amide tail.[1] This alteration significantly impacts the partition coefficient and potency , likely requiring higher molar concentrations for equivalent block depth compared to phenyl-substituted analogs.[1]
Mechanism of Action: The Hydrophilic Pathway
Understanding the ionization state is critical for successful nerve blockade. DPPC-HCl exists in equilibrium between its cationic acid form (
-
Diffusion: Only the uncharged base (
) can penetrate the lipophilic epineurium and nerve membrane.[4] -
Intracellular Re-protonation: Once inside the axoplasm (pH ~7.1), the equilibrium shifts back to the cationic form (
). -
Binding: The cationic form binds to the intracellular vestibule of the Nav channel, stabilizing the "inactivated" state.
Figure 1: Mechanism of Action showing the pH-dependent diffusion and intracellular binding of DPPC-HCl.
Formulation Protocol
The hydrochloride salt is water-soluble but acidic.[1] Direct injection of the unbuffered salt may cause tissue irritation and poor efficacy due to a low percentage of the diffusible base.
Materials:
-
DPPC-HCl (Lyophilized powder)[1]
-
0.9% NaCl (Saline), sterile[1]
-
0.1 N NaOH (for pH adjustment)[1]
-
0.22 µm PES Syringe Filter[1]
Step-by-Step Formulation:
-
Calculation: Determine the target concentration (e.g., 0.5%, 1.0%, 2.0%).
-
Note: Due to the likely lower lipophilicity of the dipropyl group compared to a xylidine ring, start with concentrations comparable to Lidocaine (1-2%) rather than Bupivacaine (0.25-0.5%).[1]
-
-
Dissolution: Dissolve DPPC-HCl in 0.9% Saline at 90% of final volume.
-
pH Adjustment (Critical):
-
Measure initial pH (likely ~4.5 - 5.5).[1]
-
Titrate slowly with 0.1 N NaOH.
-
Target pH: 6.0 – 6.5.
-
Warning: Do not exceed pH 7.0. If the pH approaches the pKa (likely >8.0 for this structure), the free base may precipitate out of solution (cloudiness). Solution must remain optically clear.
-
-
Sterilization: Pass through a 0.22 µm filter into a sterile vial.
Preclinical Application: Rat Sciatic Nerve Block[1]
The Rat Sciatic Nerve Block model is the gold standard for differentiating motor vs. sensory blockade (Thalhammer et al., 1995).
Experimental Setup
-
Subject: Male Sprague-Dawley Rats (250–300g).
-
Control: Contralateral leg (Saline injection) or separate vehicle group.[5]
-
Dose Volume: 0.2 mL per nerve.
Injection Technique (Percutaneous)
-
Anesthetize rat briefly (Isoflurane 2-3%) for immobilization.[1]
-
Locate the Greater Trochanter and the Ischial Tuberosity .
-
Insert a 27G needle perpendicular to the skin, midway between these landmarks, advancing until the needle hits the bone (ischium).
-
Withdraw slightly (1 mm) into the gluteal muscle pocket containing the sciatic nerve.
-
Inject 0.2 mL of DPPC-HCl solution slowly.
-
Allow rat to recover consciousness (typically <5 mins).
Evaluation Workflow
Testing must occur at fixed intervals (e.g., 5, 10, 15, 30, 45, 60 min) until full recovery.
A. Motor Function (Postural Thrust) [5]
-
Hold the rat by the thorax, lowering the hind limb onto a digital balance.
-
Measure the force (grams) generated by the rat extending its leg against the scale.
-
Calculation: % Motor Block =
[1]
B. Sensory Function (Nociception) [5]
-
Test: Hot Plate or Plantar Test (Hargreaves Method).
-
Stimulus: Thermal source focused on the plantar surface of the paw.
-
Measurement: Latency to withdrawal (seconds).
-
Cutoff: 12 seconds (to prevent tissue damage).
Figure 2: Experimental workflow for the Rat Sciatic Nerve Block model.
Data Analysis & Interpretation
Summarize data to determine the Onset Time , Duration of Action , and Differential Blockade (separation between motor and sensory block).
Table 1: Example Data Recording Template
| Time (min) | Motor Force (g) | % Motor Block | Sensory Latency (s) | % MPE (Max Possible Effect) |
| 0 (Base) | 140 | 0% | 4.2 | 0% |
| 5 | 20 | 85.7% | 12.0 (Cutoff) | 100% |
| 15 | 15 | 89.2% | 12.0 | 100% |
| 30 | 60 | 57.1% | 10.5 | 80% |
| 60 | 135 | 3.5% | 5.0 | 10% |
Key Metrics:
- : Time to reach 50% MPE.
- : Time from onset until return to <50% MPE.
-
Differential Index:
(Values >1.0 indicate sensory selectivity, desirable for analgesia without paralysis).[1]
Safety & Toxicology Assessment
Given DPPC-HCl is a research compound, neurotoxicity screening is mandatory.[1]
-
Histology: 48 hours post-injection, harvest the sciatic nerve.
-
Staining: H&E (Hematoxylin and Eosin) and Toluidine Blue (for myelin).
-
Scoring: Evaluate for:
-
Edema (sub-perineural).
-
Inflammatory cell infiltration (macrophages).
-
Axonal degeneration (Wallerian degeneration).
-
References
-
Thalhammer, J. G., et al. (1995). "Neurologic evaluation of the rat during sciatic nerve block with lidocaine." Anesthesiology, 82(4), 1013-1025.[1]
-
Scholz, A. (2002).[6] "Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels."[1][6][7] British Journal of Anaesthesia, 89(1), 52-61.[1]
-
Catterall, W. A. (2000). "From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels." Neuron, 26(1), 13-25.[1] [1]
-
Becker, D. E., & Reed, K. L. (2006). "Essentials of local anesthetic pharmacology." Anesthesia Progress, 53(3), 98-109.[1]
Sources
- 1. CAS 132112-35-7: 2-Piperidinecarboxamide, N-(2,6-dimethylp… [cymitquimica.com]
- 2. evitachem.com [evitachem.com]
- 3. nysora.com [nysora.com]
- 4. Local Anesthetics | Pocket Dentistry [pocketdentistry.com]
- 5. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Amide Local Anesthetics - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Ropivacaine Hydrochloride Formulation for Topical Research
Introduction: The Clinical and Research Significance of Topical Ropivacaine
Ropivacaine, a long-acting amide local anesthetic, has garnered significant interest for topical applications in both clinical and research settings.[1][2] Its favorable pharmacological profile, characterized by a reduced risk of systemic toxicity compared to other local anesthetics like bupivacaine, makes it an attractive candidate for localized pain management.[3][4][5] Ropivacaine functions by reversibly blocking sodium ion channels in nerve fibers, thereby inhibiting the initiation and propagation of pain signals.[1][2][3][4][6] This mechanism provides effective local anesthesia, making it suitable for a variety of applications, from minor surgical procedures to the management of chronic pain.[1][2][3]
For researchers and drug development professionals, the formulation of ropivacaine hydrochloride for topical delivery presents a unique set of challenges and opportunities. The primary goal is to optimize the delivery of the active pharmaceutical ingredient (API) through the stratum corneum, the skin's primary barrier, to reach the target nerve endings in the dermis. This requires a deep understanding of the physicochemical properties of ropivacaine hydrochloride, as well as the principles of formulation science and dermal absorption.
These application notes provide a comprehensive guide for researchers developing and evaluating topical formulations of ropivacaine hydrochloride. We will delve into the critical physicochemical properties of the molecule, explore various formulation strategies, and provide detailed protocols for in vitro permeation testing and analytical quantification.
Physicochemical Characterization of Ropivacaine Hydrochloride
A thorough understanding of the physicochemical properties of ropivacaine hydrochloride is the cornerstone of successful topical formulation development. These properties dictate the drug's solubility, stability, and ability to permeate the skin.
| Property | Value | Significance for Topical Formulation | Reference |
| Molecular Weight | 310.86 g/mol (anhydrous HCl salt) | Influences diffusion rate across the skin; smaller molecules generally permeate more readily. | [7][8] |
| pKa | 8.07 - 8.16 | Determines the ionization state at physiological pH. The un-ionized (base) form is more lipid-soluble and preferentially permeates the lipid-rich stratum corneum. | [9][10] |
| Solubility | Water: 53.8 mg/mL at 25°C; Soluble in methanol and ethanol. | High water solubility can be a challenge for partitioning into the lipophilic stratum corneum. Formulation strategies may be needed to enhance lipid solubility. | [9][11][12] |
| Melting Point | ~260-262°C | Relevant for pre-formulation stability and compatibility studies with excipients. | [10][11] |
| Partition Coefficient (n-octanol/water) | log P: 3.169; Distribution Ratio (n-octanol/phosphate buffer pH 7.4): 14:1 | Indicates the lipophilicity of the drug. A moderate log P is often ideal for topical delivery, balancing solubility in the formulation with the ability to partition into and out of the stratum corneum. | [9][13][14] |
Causality in Physicochemical Properties and Formulation Design:
The pKa of ropivacaine is particularly crucial. At the physiological pH of the skin (around 4.5-6.0), a significant portion of ropivacaine will be in its ionized, water-soluble form. While this is beneficial for dissolution in aqueous-based gel formulations, the un-ionized, lipid-soluble form is necessary for passive diffusion across the stratum corneum. Therefore, formulation strategies often aim to create a microenvironment at the skin surface that favors the un-ionized form or to incorporate penetration enhancers that temporarily disrupt the stratum corneum's barrier function.
Formulation Strategies for Topical Ropivacaine Hydrochloride
The choice of formulation vehicle is critical for ensuring adequate drug delivery, stability, and patient compliance. Several types of formulations can be considered for topical ropivacaine research.
Hydrogels:
Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, providing a soothing and hydrating base.[3] They are advantageous for their ease of application and good patient acceptance.[3]
-
Rationale: The high water content can hydrate the stratum corneum, potentially enhancing drug penetration. The viscosity can be tailored to control the residence time on the skin.
-
Common Polymers: Carbomers (e.g., Carbopol®), poloxamers (e.g., Pluronic®), hydroxypropyl methylcellulose (HPMC), and sodium hyaluronate.
-
Key Consideration: The pH of the hydrogel should be optimized to ensure a sufficient concentration of the un-ionized form of ropivacaine for skin penetration, while also maintaining formulation stability.
Creams and Ointments:
These semi-solid emulsions (creams) or hydrocarbon-based formulations (ointments) provide an occlusive layer on the skin.
-
Rationale: Occlusion hydrates the stratum corneum by preventing water loss, which can significantly enhance the penetration of many drugs. The lipid components can also help to solubilize the un-ionized form of ropivacaine.
-
Key Consideration: The greasy nature of ointments may affect patient compliance. Creams, being emulsions, offer more formulation flexibility and a more cosmetically elegant feel.
Nanostructured Lipid Carriers (NLCs):
NLCs are advanced lipid-based delivery systems that can encapsulate lipophilic drugs, enhancing their stability and skin penetration.[15]
-
Rationale: NLCs can increase the drug's solubility in the formulation, provide a sustained release profile, and facilitate transport into the deeper layers of the skin.[5][15]
-
Key Consideration: The preparation of NLCs requires specialized equipment and expertise in nanoparticle formulation.[5][15]
Experimental Protocols
Protocol 1: Preparation of a 2% Ropivacaine Hydrochloride Hydrogel
This protocol describes the preparation of a simple hydrogel formulation suitable for initial in vitro studies.
Materials:
-
Ropivacaine Hydrochloride USP grade
-
Carbopol® 940 (or equivalent)
-
Triethanolamine (TEA)
-
Propylene Glycol
-
Purified Water
Procedure:
-
Dispersion of Carbopol: Slowly sprinkle 1.0 g of Carbopol® 940 into 87.0 g of purified water while stirring continuously with an overhead stirrer to avoid clumping. Continue stirring until a uniform, lump-free dispersion is obtained.
-
Addition of Humectant: Add 10.0 g of propylene glycol to the Carbopol dispersion and mix until homogeneous. Propylene glycol acts as a humectant and can also enhance penetration.
-
Dissolution of Ropivacaine HCl: In a separate beaker, dissolve 2.0 g of ropivacaine hydrochloride in a small amount of purified water. Gently warm if necessary to aid dissolution.
-
Incorporation of API: Slowly add the ropivacaine hydrochloride solution to the Carbopol dispersion with continuous stirring.
-
Neutralization and Gel Formation: Add triethanolamine dropwise while monitoring the pH with a calibrated pH meter. Continue adding TEA until a pH of approximately 7.0-7.5 is reached. The dispersion will thicken to form a clear gel.
-
Final Mixing and Degassing: Mix the gel thoroughly to ensure uniform distribution of the API. Allow the gel to stand for a few hours to allow any entrapped air bubbles to escape.
Self-Validation: The clarity and homogeneity of the final gel are initial indicators of a successful formulation. The pH must be within the target range to ensure both the stability of the gel and the appropriate ionization state of the ropivacaine. Viscosity measurements can be used to ensure batch-to-batch consistency.
Protocol 2: In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells
IVPT is a standard method for evaluating the dermal absorption and permeation of topical formulations.[16][17][18] This protocol outlines a general procedure using Franz diffusion cells.[19][20][21]
dot
Caption: Workflow for In Vitro Permeation Testing (IVPT).
Materials and Equipment:
-
Human or animal skin membrane (e.g., dermatomed human skin, porcine ear skin)[22]
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)[19]
-
Stirring plate with magnetic stir bars
-
Constant temperature water bath[19]
-
Syringes and needles for sampling
-
HPLC system for analysis
Procedure:
-
Receptor Chamber Preparation: Fill the receptor chamber of the Franz cell with degassed receptor solution, ensuring there are no air bubbles trapped beneath the membrane.[19] Place a small magnetic stir bar in the receptor chamber.
-
Membrane Mounting: Carefully mount the skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.[19] Secure the chambers with a clamp.
-
Equilibration: Place the assembled Franz cells in a water bath maintained at 32°C to mimic the physiological temperature of the skin surface.[19] Allow the system to equilibrate for at least 30 minutes.
-
Formulation Application: Apply a known amount of the ropivacaine hydrochloride formulation evenly onto the surface of the skin in the donor chamber.[19]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor chamber through the sampling arm.[19] Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[19]
-
Sample Analysis: Analyze the collected samples for ropivacaine concentration using a validated analytical method, such as HPLC.
Data Analysis:
From the concentration of ropivacaine in the receptor solution at each time point, the cumulative amount permeated per unit area can be plotted against time. From this plot, key permeation parameters can be determined:
-
Steady-State Flux (Jss): The slope of the linear portion of the cumulative amount permeated versus time curve.
-
Lag Time (tL): The x-intercept of the linear portion of the curve, representing the time it takes for the drug to establish a steady-state diffusion profile across the skin.
Protocol 3: Quantification of Ropivacaine by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for accurately quantifying ropivacaine in samples from IVPT studies.[23][24][25]
dot
Caption: Basic components of an HPLC system for ropivacaine analysis.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[25]
-
Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 0.05 M phosphate buffer, pH 4.0) in a ratio of 10:30:60 (v/v/v).[24] The exact ratio may need optimization.
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of ropivacaine hydrochloride of known concentrations in the receptor solution.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the samples collected from the IVPT study and determine the peak areas for ropivacaine.
-
Quantification: Using the calibration curve, determine the concentration of ropivacaine in the unknown samples.
Self-Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, including assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[26][27]
Conclusion and Future Perspectives
The development of effective topical ropivacaine hydrochloride formulations holds great promise for improving localized pain management. By systematically characterizing the physicochemical properties of the drug and employing rational formulation design strategies, researchers can optimize drug delivery through the skin. The protocols outlined in these application notes provide a solid foundation for the preparation and evaluation of topical ropivacaine formulations. Future research may focus on the development of novel drug delivery systems, such as microneedle arrays or iontophoretic devices, to further enhance the transdermal delivery of ropivacaine and expand its therapeutic applications.
References
-
TIJER - INTERNATIONAL RESEARCH JOURNAL. (2024, February). Ropivacaine HCl gel for topical anesthesia- a review. Retrieved from [Link]
-
RSU Research Portal. (2021, March 26). Development of high performance liquid chromatography ropivacaine serum concentration determination method. Retrieved from [Link]
-
StatPearls - NCBI Bookshelf. (2025, April 26). Ropivacaine. Retrieved from [Link]
-
accessdata.fda.gov. (2018, November 15). Naropin® (ropivacaine HCl) Injection. Retrieved from [Link]
-
PMC. (n.d.). Ropivacaine: A review of its pharmacology and clinical use. Retrieved from [Link]
-
Massive Bio. (2026, February 18). Ropivacaine Hydrochloride. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ropivacaine Mesylate? Retrieved from [Link]
-
PubMed. (2005, December 15). Liquid chromatographic determination of plasma ropivacaine for assessing pharmacokinetics of the viscous preparation. Retrieved from [Link]
-
University of Alberta. (n.d.). Determination of ropivacaine and its major metabolite pipecoloxylidide in rat plasma using high performance liquid chromatograph. Retrieved from [Link]
-
PMC. (2024, December 16). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Retrieved from [Link]
-
PermeGear. (2025, January 21). [guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. Retrieved from [Link]
-
ResearchGate. (2025, August 27). Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine on Immobilized Chiral Stationary Phase: Development and Validation | Request PDF. Retrieved from [Link]
-
PUM. (n.d.). Ropivacaine – its pharmacology, properties, and clinical use within orofacial tissues with a particular focus on dental practice. Retrieved from [Link]
-
JN SCIENCETECH | INDIA. (n.d.). Franz Diffusion Cell. Retrieved from [Link]
-
Auriga Research. (2025, April 30). Franz Diffusion. Retrieved from [Link]
-
ResearchGate. (n.d.). The setup of the “gold-standard” Franz diffusion cell, adapted from Nair et al.. Retrieved from [Link]
-
New Drug Approvals. (2021, October 28). ROPIVACAINE. Retrieved from [Link]
-
MDPI. (2023, August 3). Application of a Customised Franz-Type Cell Coupled with HPTLC to Monitor the Timed Release of Bioactive Components in Complex Honey Matrices. Retrieved from [Link]
-
RayBiotech. (n.d.). Ropivacaine HCl. Retrieved from [Link]
-
USP-NF. (2020, January 31). Ropivacaine Hydrochloride. Retrieved from [Link]
-
(emc). (2025, September 26). Ropivacaine hydrochloride 2 mg/ml solution for injection - Summary of Product Characteristics (SmPC). Retrieved from [Link]
-
HPC Standards. (n.d.). Ropivacaine hydrochloride monohydrate | 1X25MG | C17H29ClN2O2. Retrieved from [Link]
-
PMC. (n.d.). Topical anesthetic analgesic therapy using the combination of ropivacaine and dexmedetomidine: hyaluronic acid modified long-acting nanostructured lipid carriers containing a skin penetration enhancer. Retrieved from [Link]
-
DDDT. (2019, September 18). Topical anesthetic analgesic therapy using the combination of ropivaca | DDDT. Retrieved from [Link]
-
Scholars Junction - Mississippi State University. (2024, May 10). Topical ropivacaine hydrochloride 0.5% and lidocaine hydrochloride 2% significantly reduce corneal sensitivity without short. Retrieved from [Link]
-
TGA. (2013, June 21). ROPIVACAINE HYDROCHLORIDE INJECTION. Retrieved from [Link]
-
ResearchGate. (2025, August 6). LC Method Development and Validation for the Determination of Ropivacaine Hydrochloride in Bulk Drug and Pharmaceutical Formulations | Request PDF. Retrieved from [Link]
-
PharmaTutor. (n.d.). Quantitative Application of NMR In Ropivacaine Hydrochloride And Its Related Impurity-A With Correlation By Alternate Techniques. Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vitro testing for topical drug development. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Local Anesthetics Transfer Across the Membrane: Reproducing Octanol-Water Partition Coefficients by Solvent Reaction Field Methods. Retrieved from [Link]
-
Taylor & Francis Online. (2025, August 6). Crystal structure and physical properties of two polymorphs of ropivacaine HCl. Retrieved from [Link]
-
Taylor & Francis. (2022, August 26). Preparation and evaluation of liposome with ropivacaine ion-pairing in local pain management. Retrieved from [Link]
-
PubChem. (n.d.). Ropivacaine Hydrochloride | C17H27ClN2O | CID 175804. Retrieved from [Link]
-
MedPharm. (n.d.). In Vitro Permeation Testing (IVPT) Archives. Retrieved from [Link]
-
PermeGear. (n.d.). "In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations". In. Retrieved from [Link]
- Google Patents. (n.d.). WO2016070826A1 - Ropivacaine sustained-release gel formulation and preparation and use thereof.
-
PubMed. (2024, October 1). In vitro permeation testing for the evaluation of drug delivery to the skin. Retrieved from [Link]
Sources
- 1. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. massivebio.com [massivebio.com]
- 3. tijer.org [tijer.org]
- 4. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. What is the mechanism of Ropivacaine Mesylate? [synapse.patsnap.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Ropivacaine Hydrochloride | C17H27ClN2O | CID 175804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Ropivacaine Hydrochloride | 132112-35-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 12. apexbt.com [apexbt.com]
- 13. hpc-standards.com [hpc-standards.com]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. Topical anesthetic analgesic therapy using the combination of ropivacaine and dexmedetomidine: hyaluronic acid modified long-acting nanostructured lipid carriers containing a skin penetration enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nuvisan.com [nuvisan.com]
- 17. medpharm.com [medpharm.com]
- 18. In vitro permeation testing for the evaluation of drug delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. alterlab.co.id [alterlab.co.id]
- 20. jnsciencetech.in [jnsciencetech.in]
- 21. aurigaresearch.com [aurigaresearch.com]
- 22. permegear.com [permegear.com]
- 23. science.rsu.lv [science.rsu.lv]
- 24. Liquid chromatographic determination of plasma ropivacaine for assessing pharmacokinetics of the viscous preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Application Note: A Robust, Validated HPLC Method for the Quantification of Ropivacaine Hydrochloride in Pharmaceutical Formulations
Introduction
Ropivacaine hydrochloride is a widely used long-acting local anesthetic of the amino amide class.[1][2] It is the pure S-(-)-enantiomer, a characteristic that contributes to its lower cardiotoxicity compared to its racemic predecessor, bupivacaine.[3] Ropivacaine is indicated for surgical anesthesia and acute pain management, administered through various techniques including epidural, peripheral nerve blocks, and local infiltration.[4][5] Given its critical clinical applications, the accurate and precise quantification of Ropivacaine hydrochloride in pharmaceutical dosage forms is paramount to ensure product quality, safety, and efficacy.
This application note presents a detailed, robust, and validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Ropivacaine hydrochloride. The method is designed for routine quality control analysis in pharmaceutical manufacturing and research settings. The described protocol is grounded in established scientific principles and has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[6][7][8]
Scientific Rationale for Method Development
The development of this HPLC method was guided by the physicochemical properties of Ropivacaine hydrochloride and established chromatographic principles.
-
Analyte Properties : Ropivacaine hydrochloride is a white crystalline powder soluble in water and ethanol.[5][9] It has a pKa of 8.07, meaning it is a weak base.[1][4] This is a critical parameter for selecting the mobile phase pH. To ensure good peak shape and retention on a reverse-phase column, the pH of the mobile phase should be controlled to maintain the analyte in a consistent ionization state. A pH below the pKa will ensure the analyte is predominantly in its ionized form. UV spectrophotometry reveals maximum absorption at a wavelength of 262 nm with a shoulder at 270 nm.[9]
-
Chromatographic Choices :
-
Stationary Phase : A C18 (ODS) column was selected due to its hydrophobicity, which provides excellent retention for the moderately nonpolar Ropivacaine molecule. C18 columns are widely available, robust, and have been successfully used in numerous published methods for Ropivacaine analysis.[1][4][10]
-
Mobile Phase : A mixture of an organic modifier (acetonitrile) and an aqueous buffer was chosen. Acetonitrile is a common organic solvent in RP-HPLC, offering good elution strength and low UV cutoff. A phosphate buffer is incorporated to control the mobile phase pH, which is crucial for consistent retention and peak symmetry of the basic analyte. The pH is adjusted to 3.5 to ensure Ropivacaine is in its protonated, ionized form, which interacts favorably with the stationary phase and provides a sharp peak.
-
Detection : UV detection is selected for its simplicity, robustness, and wide availability. While various wavelengths have been reported, this method utilizes 210 nm, which provides high sensitivity for Ropivacaine.[11][12]
-
Experimental Protocol
Materials and Reagents
| Material/Reagent | Grade | Source (Example) |
| Ropivacaine Hydrochloride Reference Standard | USP or EP Reference Standard | Sigma-Aldrich, USP |
| Acetonitrile | HPLC Grade | Loba Chemie chemical and reagents Pvt. Ltd.[1] |
| Monobasic Potassium Phosphate (KH2PO4) | Analytical Reagent Grade | Fisher Scientific |
| Orthophosphoric Acid (H3PO4) | Analytical Reagent Grade | Merck |
| Water | HPLC Grade/Milli-Q | Millipore System |
| Ropivacaine Hydrochloride Injection (Sample) | Pharmaceutical Grade | Commercial Source |
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Shimadzu Prominence HPLC System with UV detector or equivalent[1] |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 30 mM KH2PO4 Buffer (pH 3.5) (30:70, v/v)[11] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 210 nm[11][12] |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
30 mM Potassium Phosphate Buffer (pH 3.5) :
-
Weigh and dissolve 4.08 g of monobasic potassium phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.5 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter.
-
-
Mobile Phase Preparation :
-
Mix 300 mL of acetonitrile with 700 mL of the 30 mM Potassium Phosphate Buffer (pH 3.5).
-
Degas the mobile phase by sonication for 15-20 minutes or by vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL) :
-
Accurately weigh approximately 25 mg of Ropivacaine Hydrochloride Reference Standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of mobile phase and sonicate to dissolve.
-
Make up the volume to 25 mL with the mobile phase and mix well.
-
-
Working Standard Solutions (for Linearity) :
-
From the Standard Stock Solution, prepare a series of working standard solutions by serial dilution with the mobile phase to obtain concentrations in the range of 10-150 µg/mL.
-
-
Sample Preparation (from Injection Formulation) :
-
Take an appropriate volume of the Ropivacaine Hydrochloride injection formulation and dilute it with the mobile phase to obtain a theoretical concentration of 100 µg/mL. For example, if the injection concentration is 2 mg/mL (2000 µg/mL), dilute 1 mL to 20 mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Workflow Diagram
Caption: HPLC workflow for Ropivacaine HCl quantification.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[13]
System Suitability
Before sample analysis, the chromatographic system must pass the system suitability test. Inject the 100 µg/mL working standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Areas | ≤ 2.0%[6] |
| Relative Standard Deviation (%RSD) of Retention Times | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Procedure : Inject the mobile phase (blank) and a placebo solution (containing all formulation excipients except Ropivacaine HCl).
-
Acceptance Criteria : No interfering peaks should be observed at the retention time of Ropivacaine HCl.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure : Inject the prepared working standard solutions (10-150 µg/mL) in triplicate.
-
Acceptance Criteria : The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.[6]
Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.
-
Procedure : Spike a placebo solution with known amounts of Ropivacaine HCl at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare each level in triplicate.
-
Acceptance Criteria : The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision) : Analyze six replicate samples of the same batch at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day Ruggedness) : Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria : The %RSD for both repeatability and intermediate precision should not be more than 2.0%.[6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure : These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
-
-
Acceptance Criteria : The LOQ should be demonstrated with acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure : Introduce small changes to the method, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Acceptance Criteria : The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Data Presentation
Table 1: System Suitability Results
| Parameter | Result (n=5) | Acceptance Criteria | Status |
| Retention Time (min) | ~6.7 | - | - |
| %RSD of Retention Time | 0.3% | ≤ 1.0% | Pass |
| %RSD of Peak Area | 0.5% | ≤ 2.0% | Pass |
| Tailing Factor | 1.2 | ≤ 2.0 | Pass |
| Theoretical Plates | 6500 | ≥ 2000 | Pass |
Table 2: Summary of Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 10 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 1.1% | ≤ 2.0% |
| LOD | 0.5 µg/mL | - |
| LOQ | 1.5 µg/mL | - |
| Specificity | No interference observed | No interference at RT of analyte |
| Robustness | Unaffected by minor changes | System suitability criteria met |
Conclusion
The RP-HPLC method described in this application note is simple, rapid, specific, accurate, and precise for the quantification of Ropivacaine hydrochloride in pharmaceutical formulations. The method has been successfully validated according to ICH guidelines, demonstrating its reliability for routine quality control analysis and stability studies. The isocratic elution and use of common reagents and columns make this method economical and easily transferable to other laboratories.
References
-
Response Surface Methodology for the Optimized and Validated Investigation of Ropivacaine in Bulk and Tablet Dosage form by RP – HPLC. molecules. Available at: [Link]
-
Summary of Validation Data for Ropivacaine Hydrochloride. ARL-BioPharma. Available at: [Link]
-
The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. National Center for Biotechnology Information. Available at: [Link]
-
(S)-ROPIVACAINE HYDROCHLORIDE - Physico-chemical Properties. ChemBK. Available at: [Link]
-
Separation of Ropivacaine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Validation of an HPLC Method Devised for the Quantitative Determination of Ropivacaine in Drug-Delivery Systems. ResearchGate. Available at: [Link]
-
LC Method Development and Validation for the Determination of Ropivacaine Hydrochloride in Bulk Drug and Pharmaceutical Formulations. ResearchGate. Available at: [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
-
USP Monographs: Ropivacaine Hydrochloride Injection. uspbpep.com. Available at: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]
-
Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine on Immobilized Chiral Stationary Phase: Development and Validation. Bentham Science. Available at: [Link]
-
Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine on Immobilized Chiral Stationary Phase: Development and Validation. ResearchGate. Available at: [Link]
-
Ropivacaine Hydrochloride Injection USP. USP. Available at: [Link]
-
Ropivacaine Hydrochloride. USP-NF. Available at: [Link]
-
DATA SHEET Ropivacaine Kabi. Medsafe. Available at: [Link]
-
LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. National Center for Biotechnology Information. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Available at: [Link]
-
Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. National Center for Biotechnology Information. Available at: [Link]
-
Determination of Bupivacaine and Ropivacaine in Human Plasma by HPLC. Chinese Journal of Pharmaceuticals. Available at: [Link]
-
Ropivacaine Hydrochloride Injection. USP. Available at: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. Available at: [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. actascientific.com [actascientific.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fresenius-kabi.com [fresenius-kabi.com]
- 6. arlok.com [arlok.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. chembk.com [chembk.com]
- 10. Separation of Ropivacaine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Bupivacaine and Ropivacaine in Human Plasma by HPLC [cjph.com.cn]
- 13. Ich guidelines for validation final | PPTX [slideshare.net]
Troubleshooting & Optimization
Ropivacaine Hydrochloride Neurotoxicity: A Technical Support Guide for Preclinical Researchers
Welcome to the technical support center for researchers investigating the neurotoxic effects of ropivacaine hydrochloride in preclinical models. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, field-proven insights to navigate the complexities of your experiments. We will move beyond simple protocols to explain the "why" behind experimental choices, helping you to build robust, self-validating assays and troubleshoot the inevitable challenges that arise. Our goal is to enhance the scientific integrity and reproducibility of your work in this critical area of research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that researchers encounter when studying ropivacaine neurotoxicity.
Question 1: I'm seeing high variability in my in vitro cell viability assays (MTT, LDH) between replicate wells. What could be the cause?
Answer: High variability is a frequent challenge and can stem from several sources. Let's break down the likely culprits:
-
Uneven Cell Plating: A non-homogenous cell suspension before plating is a primary cause. Ensure you have a single-cell suspension and mix thoroughly before and during plating.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells for experimental conditions; instead, fill them with sterile phosphate-buffered saline (PBS) or media.
-
Inconsistent Drug Dilution/Pipetting: Meticulous pipetting technique is crucial. Use calibrated pipettes and ensure thorough mixing at each serial dilution step.
-
Cell Growth Phase: Ensure your cells are in the logarithmic growth phase when you begin treatment. Cells that are confluent or have been in culture for too long may respond differently.
Question 2: My IC50 values for ropivacaine neurotoxicity are inconsistent across experiments. Why is this happening?
Answer: Fluctuating IC50 values often point to subtle variations in your experimental protocol. Here's what to standardize:
-
Cell Seeding Density: The initial number of cells plated can significantly impact the results. A lower density may make cells more susceptible to toxins. Standardize your seeding density for all experiments.
-
Incubation Times: The neurotoxicity of ropivacaine is both concentration- and time-dependent.[1] Ensure that the duration of ropivacaine exposure is precisely the same in all experiments you are comparing.
-
Cell Passage Number: Cell lines can change phenotypically over time in culture. Use cells within a consistent and narrow range of passage numbers to maintain a stable response.
-
Media and Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell sensitivity. Consider testing and using a single large batch of FBS for a series of experiments.
Question 3: Even at what I consider to be low concentrations of ropivacaine, I'm observing significant cytotoxicity in my primary neuron cultures. Is this expected?
Answer: Yes, this can be expected, particularly with primary neurons which are generally more sensitive than immortalized cell lines.[2] Here are some factors to consider:
-
Primary Cell Health: The health of your primary dorsal root ganglion (DRG) or other neuron cultures is paramount. The isolation and culture process itself can be stressful for the cells.[3] Ensure your protocol is optimized for high viability from the start.
-
Solvent Toxicity: If you are using a solvent like DMSO to prepare your ropivacaine stock solution, ensure the final concentration in the culture medium is non-toxic (typically ≤0.1%). Always include a vehicle-only control to test for any effects of the solvent itself.[4]
-
Contamination: Low-level, undetected contamination (especially from mycoplasma) can stress cells and make them more susceptible to the toxic effects of ropivacaine.[5][6] Regular testing for mycoplasma is highly recommended.[7]
Question 4: I'm having trouble distinguishing between apoptosis and necrosis in my ropivacaine-treated cells. How can I get a clearer picture?
Answer: Differentiating between these two forms of cell death is crucial as they are mechanistically distinct. Ropivacaine has been shown to induce both apoptosis and necrosis.[8][9] A multi-assay approach is the most reliable way to distinguish them:
-
Early vs. Late Stage Markers: Use an assay like Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis. Annexin V positive, PI positive cells are in late apoptosis or secondary necrosis. PI positive, Annexin V negative cells are in primary necrosis.[10]
-
Caspase Activation: Measure the activity of key executioner caspases, like caspase-3. An increase in caspase-3 activity is a hallmark of apoptosis.[1][9]
-
Morphological Analysis: Observe your cells under a microscope. Apoptotic cells typically show membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells often swell and lyse.
Question 5: My in vivo study involves perineural injection of ropivacaine in rats, but the histological results are inconsistent. What technical aspects should I focus on?
Answer: In vivo models introduce more variables. For perineural injection studies, the precise location of the injection is critical.
-
Intraneural vs. Extraneural Injection: Inadvertent injection directly into the nerve fascicle (intraneural) will cause significantly more damage than an injection around the nerve (perineural or extrafascicular).[11][12][13] This is a major source of variability. Consider using ultrasound guidance if possible to improve injection accuracy.
-
Injection Pressure: High injection pressure is associated with a greater degree of nerve injury, likely due to mechanical trauma and forced intraneural spread of the anesthetic.[13][14]
-
Histological Artifacts: Ensure your tissue fixation, processing, and sectioning techniques are optimized to prevent artifacts that could be misinterpreted as neurotoxicity. Include saline-injected controls to differentiate procedural artifacts from drug-induced effects.[11]
Mechanistic Insights & Key Signaling Pathways
Ropivacaine-induced neurotoxicity is a multifactorial process. Understanding the underlying molecular mechanisms is key to interpreting your data and designing targeted experiments. Several key pathways have been implicated:
-
Mitochondrial Dysfunction: Ropivacaine can disrupt mitochondrial homeostasis by promoting mitochondrial fragmentation and impairing the electron transport chain. This leads to decreased mitochondrial membrane potential, reduced ATP production, and the generation of reactive oxygen species (ROS).
-
Apoptosis Induction: Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis are activated. This involves the release of cytochrome c from mitochondria, activation of caspases, and changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[6] The Fas/FasL death receptor pathway has also been shown to be involved.[9]
-
Signaling Pathway Modulation: Key signaling pathways that regulate cell survival and death are affected. For instance, ropivacaine has been shown to diminish the activation of the pro-survival Akt signaling pathway.[8][13] Conversely, it can activate stress-related pathways like the p38 MAPK pathway.[15]
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: Detection of Apoptosis by Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
6-well cell culture plates
-
Your chosen neuronal cell line
-
Ropivacaine hydrochloride
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Plating and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with different concentrations of ropivacaine for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells and centrifuge at a low speed.
-
Staining: Resuspend the cell pellet in 1x Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the cells by flow cytometry within 1 hour. Be sure to include unstained, single-stained (Annexin V-FITC only and PI only) controls for proper compensation and gating.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
References
-
Takenami, T., Wang, G., Nara, Y., Fukushima, S., Yagishita, S., Hiruma, H., & Kawakami, T. (2012). Intrathecally administered ropivacaine is less neurotoxic than procaine, bupivacaine, and levobupivacaine in a rat spinal model. Canadian Journal of Anesthesia/Journal canadien d'anesthésie, 59(5), 456-465. [Link]
-
Zhang, Y., Wang, C., Wang, W., & Li, H. (2012). In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway. Experimental and Therapeutic Medicine, 4(6), 1053-1057. [Link]
-
Williams, B. A., Hough, K. A., Tsui, B. Y., Ibinson, J. W., Gold, M. S., & Gebhart, G. F. (2011). Ropivacaine-induced peripheral nerve injection injury in the rodent model. Regional Anesthesia and Pain Medicine, 36(4), 363-369. [Link]
-
Williams, B. A., Hough, K. A., Tsui, B. Y., Ibinson, J. W., Gold, M. S., & Gebhart, G. F. (2011). Ropivacaine-induced peripheral nerve injection injury in the rodent model. Regional anesthesia and pain medicine, 36(4), 363–369. [Link]
-
Schweitzer-Chaput, B., de-la-Fuente, M., & Kessour, S. (2024). Pharmacovigilance assessment of ropivacaine safety using FAERS data (2004–2024). Scientific Reports, 14(1), 1-10. [Link]
-
Lee, J. H., Kim, H. J., & Park, J. H. (2021). Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model. International Journal of Molecular Sciences, 22(5), 2419. [Link]
-
Li, X., Li, J., & Wang, X. (2018). Ropivacaine mesylate exerts neurotoxicity via up-regulation of Fas/FasL expression in rat pheochromocytoma PC12 cells. American journal of translational research, 10(11), 3583. [Link]
-
Hasanbegovic, I., Ljuca, F., & Kulenovic, A. (2013). Effects of intraneural and perineural injection and concentration of Ropivacaine on nerve injury during peripheral nerve block i. Journal of Health Sciences, 3(3), 243-249. [Link]
-
Chiang, M. C., Wu, C. C., & Chen, Y. C. (2018). Dorsal Root Ganglia Isolation and Primary Culture to Study Neurotransmitter Release. Journal of visualized experiments : JoVE, (140), 58284. [Link]
-
Li, D., Liu, Y., & Li, Y. (2023). The potencies and neurotoxicity of intrathecal levobupivacaine in a rat spinal model: Effects of concentration. Journal of clinical anesthesia, 89, 111166. [Link]
-
Zhang, Y., Li, Y., & Chen, J. (2021). A Simplified Protocol for the Purification of Schwann Cells and Exosome Isolation from C57BL/6 Mice. Journal of visualized experiments : JoVE, (175), 10.3791/62908. [Link]
-
Zhang, Y., Wang, C., Wang, W., & Li, H. (2012). In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway. Experimental and Therapeutic Medicine, 4(6), 1053-1057. [Link]
-
Smith, C. A., & Smith, A. M. (2025). Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia. Perspectives on Integrative Medicine. [Link]
-
Conti, M., & Borghi, B. (2004). Ropivacaine induced acute neurotoxicity after epidural injection. European review for medical and pharmacological sciences, 8(3), 133–136. [Link]
-
ibidi GmbH. (n.d.). Prevention of Contaminations in Cell Culture. Retrieved February 23, 2026, from [Link]
-
Hoshi, T., & Mizobuchi, S. (2021). A case of spinal nerve neurotoxicity with ropivacaine after combined spinal and epidural anesthesia. JA clinical reports, 7(1), 1-4. [Link]
-
Cell Culture Contamination: 5 Common Sources and How to Prevent Them. (2025, June 18). Benchling. [Link]
-
Belgrad, J., & Sapunar, D. (2014). Dorsal Root Ganglia Sensory Neuronal Cultures: a tool for drug discovery for peripheral neuropathies. Current pharmaceutical design, 20(36), 5727–5735. [Link]
-
Heinrich, T., & Lampert, A. (2016). Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons. bio-protocol, 6(24), e2056. [Link]
-
Millennium Science. (n.d.). 10 Tips To Prevent Cell Culture Contamination. Retrieved February 23, 2026, from [Link]
-
Zhang, Y., Li, Y., & Chen, J. (2021). Osthole-Mediated Inhibition of Neurotoxicity Induced by Ropivacaine via Amplification of the Cyclic Adenosine Monophosphate Signaling Pathway. Journal of visualized experiments : JoVE, (175), 10.3791/62908. [Link]
-
Brain-Derived Neurotrophic Factor Alleviates Ropivacaine-Induced Neuronal Damage by Enhancing the Akt Signaling Pathway. (2019). ResearchGate. [Link]
-
Types of Cell Culture Contamination and How To Prevent Them. (2025, April 8). Technology Networks. [Link]
-
Dervisevic, E., Dervisevic, A., & Hasanbegovic, I. (2020). Histomorphometric differences between perineural and intraneural application of 0.5% ropivacaine in Wistar rats. Acta Medica Saliniana, 49(1), 1-7. [Link]
-
Hasanbegovic, I., Ljuca, F., & Kulenovic, A. (2013). Effects of intraneural and perineural injection and concentration of Ropivacaine on nerve injury during peripheral nerve block in Wistar rats. ResearchGate. [Link]
-
Takenoshita, H., & Agrawal, D. K. (2002). Ropivacaine inhibits neurite outgrowth in PC-12 cells. Anesthesia and analgesia, 95(5), 1249–1255. [Link]
-
Identifying and Quantifying Apoptosis: Navigating Technical Pitfalls. (n.d.). Scilit. [Link]
-
Heinrich, T., & Lampert, A. (2016). Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons. bio-protocol, 6(24), e2056. [Link]
-
Liu, Y., Zhang, Y., & Chen, J. (2025). Quercetin attenuated ropivacaine-induced neurotoxicity in SH-SY5Y cells through upregulating Pim1 and enhancing autophagy. ResearchGate. [Link]
-
Local Anesthetic Systemic Toxicity (LAST) Revisited: A Paradigm in Evolution. (n.d.). American Society of Regional Anesthesia and Pain Medicine. [Link]
-
Wen, X., Xu, S., Liu, H., Zhang, Q., Liang, H., Yang, C., ... & Li, Y. (2013). Neurotoxicity induced by bupivacaine via T-type calcium channels in SH-SY5Y cells. PloS one, 8(5), e62942. [Link]
-
Murty, S., & Murty, K. (2020). Ropivacaine Induced Brachial Plexus Neurotoxicity- A Case Report. Journal of Anaesthesia and Critical Care Case Reports, 6(3), 22-24. [Link]
-
Kowalewska, M., & Zochowska, M. (2023). The effect of local anaesthetics on apoptosis and NETosis of human neutrophils in vitro: comparison between lidocaine and ropivacaine. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 72(10), 1839–1852. [Link]
-
Zheng, T., Zheng, C. Y., Zheng, X. C., Zhao, R. G., & Chen, Y. Q. (2017). Effect of parthanatos on ropivacaine-induced damage in SH-SY5Y cells. Clinical and experimental pharmacology & physiology, 44(5), 586–594. [Link]
-
The Induction of Apoptosis by Local Anesthetics: A Comparison Between Lidocaine and Ropivacaine. (n.d.). Scilit. [Link]
-
Ropivacaine induced oxidative stress in PC12 cells. (n.d.). ResearchGate. [Link]
-
Wen, X. J., & Li, Y. (2020). Effects of Ropivacaine Hydrochloride on the Expression of Type I Interferon and Its Receptor in SH-SY5Y Cells. Sichuan da xue xue bao. Yi xue ban = Journal of Sichuan University. Medical science edition, 51(5), 659–664. [Link]
-
Wang, Y., Zhang, Y., & Chen, J. (2019). Ropivacaine promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria and activating caspase-3 activity. Cancer cell international, 19, 233. [Link]
-
Aslantürk, Ö. S. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International journal of molecular sciences, 22(23), 12847. [Link]
-
Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene, 574(2), 193-203. [Link]
-
Determining the optimal ropivacaine concentration for spinal anaesthesia during day surgery for anorectal procedures: a dose-finding study. (2025). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dorsal Root Ganglia Isolation and Primary Culture to Study Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ibidi.com [ibidi.com]
- 6. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 7. mscience.com.au [mscience.com.au]
- 8. In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ropivacaine mesylate exerts neurotoxicity via up-regulation of Fas/FasL expression in rat pheochromocytoma PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of local anaesthetics on apoptosis and NETosis of human neutrophils in vitro: comparison between lidocaine and ropivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. Ropivacaine-induced peripheral nerve injection injury in the rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jhsci.ba [jhsci.ba]
- 14. Histomorphometric differences between perineural and intraneural application of 0.5% ropivacaine in Wistar rats | Dervisevic | Acta Medica Saliniana [saliniana.com.ba]
- 15. researchgate.net [researchgate.net]
Troubleshooting poor nerve block efficacy with N,N-Dipropyl-2-piperidinecarboxamide hydrochloride
This guide functions as a specialized Technical Support Center for researchers working with N,N-Dipropyl-2-piperidinecarboxamide hydrochloride (CAS: 1236254-68-4).
It addresses a critical discrepancy: this compound is not a standard clinical local anesthetic (like Ropivacaine or Bupivacaine), although it shares structural motifs. The "poor efficacy" you are experiencing is likely due to specific physicochemical barriers inherent to this molecule's structure—specifically its pKa and lipophilicity .
Compound: N,N-Dipropyl-2-piperidinecarboxamide hydrochloride Ticket Type: Efficacy Failure / Protocol Optimization Support Tier: Advanced Application Science
⚠️ Critical Diagnostic: Compound Identification
Before adjusting your protocol, we must verify the chemical identity. This specific CAS (1236254-68-4) corresponds to an aliphatic amide intermediate, which differs significantly from the clinical gold standards (Amino-Amide Local Anesthetics).
| Feature | Your Compound (CAS 1236254-68-4) | Ropivacaine (Clinical Standard) | Impact on Block |
| Amide Substituent | N,N-Dipropyl (Aliphatic chains) | 2,6-Dimethylphenyl (Aromatic Ring) | Critical: Lack of aromatic ring reduces lipid solubility and potency. |
| Piperidine Nitrogen | Unsubstituted (Secondary Amine) | N-Propyl substituted (Tertiary Amine) | Critical: Secondary amines have higher pKa, reducing membrane penetration. |
| Primary Use | Pharma Intermediate / Research Analog | Clinical Nerve Block | Your compound is likely an experimental analog or precursor. |
Phase 1: Physicochemical Troubleshooting (The "Why")
If you are intentionally researching this compound (and not Ropivacaine by mistake), its poor efficacy is driven by two mechanisms: Ion Trapping and Receptor Affinity .
Issue 1: The pKa Barrier (Ionization)
Local anesthetics must be in their neutral (uncharged) form to cross the nerve sheath (epineurium). Once inside, they re-ionize to block the NaV channel.
-
The Problem: Your compound contains a secondary amine on the piperidine ring. Secondary amines generally have a higher pKa (~10.0–11.0) compared to tertiary amines like Ropivacaine (pKa 8.1).
-
The Result: At physiological pH (7.4), your compound is >99.8% ionized (cationic). Less than 0.2% is available to cross the membrane.
Issue 2: Lack of Lipophilic "Head"
Effective local anesthetics require a lipophilic aromatic group (like the xylidine ring in Lidocaine/Ropivacaine) to anchor the molecule in the lipid bilayer and interact with the hydrophobic residues of the sodium channel.
-
The Problem: The "N,N-dipropyl" group is aliphatic and lacks the pi-electron density of an aromatic ring.
-
The Result: Even if injected at high concentrations, the molecule binds weakly to the channel pore.
Visualization: The Efficacy Bottleneck
Caption: Mechanistic failure points showing how high pKa prevents membrane crossing and lack of aromaticity reduces binding affinity.
Phase 2: Optimization Protocol (The "How")
If your experimental design requires the use of this specific compound (e.g., for SAR studies or as a negative control), use the following protocol to maximize its limited potential.
FAQ: How do I force this compound to work?
Q1: Can I adjust the pH to improve penetration?
-
Answer: Yes, but with caution. You need to shift the equilibrium toward the free base.
-
Protocol: Buffer your solution to pH 8.0 – 8.2 using Sodium Bicarbonate (8.4%).
-
Warning: Do not exceed pH 8.5, or the compound may precipitate (if concentration is high) and tissue necrosis may occur.
-
Calculation: Use the Henderson-Hasselbalch equation. Raising pH from 7.4 to 8.2 increases the non-ionized fraction by roughly 6-fold (though still low).
-
Q2: What concentration should I use?
-
Answer: Due to low potency, standard clinical concentrations (0.5% - 0.75%) will likely fail.
-
Recommendation: Titrate upwards to 1.5% - 2.0% (w/v) if solubility permits.
-
Note: Ensure you monitor for systemic toxicity (LAST), as the high circulating load of the cation can still affect cardiac channels if absorbed into the vasculature.
-
Q3: Are there adjuvants to assist delivery?
-
Answer: Yes. Since the compound is struggling to cross the lipid membrane, use a permeation enhancer.
-
Adjuvant: Add Dexamethasone (4 mg/mL) or use a liposomal carrier if available.
-
Vasoconstrictor: Add Epinephrine (1:200,000) to keep the drug at the nerve site longer, compensating for weak binding kinetics.
-
Phase 3: Experimental Workflow for Validation
Use this workflow to confirm if the failure is due to the compound or the injection technique.
Step 1: The "Pop" Check (Technique Validation)
-
Method: Ensure you are injecting intraneurally or immediately perineurally.
-
Control: Use a positive control group with 2% Lidocaine . If Lidocaine works and your compound doesn't, the injection technique is fine; the compound is the issue.
Step 2: The pH Shift Assay
-
Prepare three aliquots of N,N-Dipropyl-2-piperidinecarboxamide HCl (1%):
-
A: pH 6.0 (Unadjusted, likely acidic due to HCl salt).
-
B: pH 7.4 (Physiological).
-
C: pH 8.2 (Alkalinized).
-
-
Expectation: Efficacy should follow the order C > B > A. If C still fails, the molecule lacks intrinsic potency (Structure-Activity failure).
Step 3: Solubility Limit Test
-
If the solution is cloudy at pH 8.2, you have precipitated the free base. The nerve block will fail because the drug is not in solution.
-
Fix: Add Cyclodextrin to improve solubility of the free base form.
Summary of Recommendations
-
Verify Identity: Confirm you did not intend to buy Ropivacaine or Bupivacaine . If you did, re-order the correct CAS.
-
Alkalinize: Buffer the solution to pH 8.0–8.2 immediately before injection.
-
Increase Mass: Increase concentration to 1.5%–2.0% to compensate for low affinity.
-
Accept Limitations: Recognize that without an aromatic head group, this molecule is pharmacologically handicapped as a NaV blocker.
References
-
Compound Identification
-
Mechanism of Action (Local Anesthetics)
- Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: a review. Anesthesiology, 72(4), 711-734.
-
pKa and Ion Trapping
- Becker, D. E., & Reed, K. L. (2006). Essentials of local anesthetic pharmacology. Anesthesia Progress, 53(3), 98-109.
- Structure-Activity Relationships (SAR)
Sources
Technical Support Center: Forced Degradation of Ropivacaine Hydrochloride
Current Status: Online 🟢 | Role: Senior Application Scientist | Ticket: #FD-ROPI-001[1]
Introduction: The Scope of Stability
Welcome to the technical support hub for Ropivacaine Hydrochloride stability profiling. As an amide-type local anesthetic, Ropivacaine is chemically robust, yet it possesses specific vulnerabilities—particularly regarding its chiral center and the amide linkage.[1]
This guide moves beyond generic ICH Q1A(R2) checklists. It addresses the physicochemical realities of Ropivacaine (pKa ~8.1, logP ~2.[1]9) and provides actionable solutions for when your mass balance fails or your chromatograms show ghost peaks.
Module 1: Experimental Design & Stress Protocols
User Query: "I am setting up a forced degradation study for Ropivacaine HCl. What specific conditions yield the target 5-20% degradation without destroying the API?"
The Protocol Matrix
Do not treat all stressors equally. Ropivacaine is resistant to acid hydrolysis but vulnerable to oxidation and alkaline hydrolysis.[1]
| Stress Type | Reagent / Condition | Target Duration | Mechanistic Rationale |
| Acid Hydrolysis | 1.0 N HCl @ 80°C | 24–48 Hours | Low Sensitivity. The amide bond is protonated in acid, creating electrostatic repulsion that hinders nucleophilic attack by water.[1] Extreme conditions are often required to see any degradation.[1] |
| Base Hydrolysis | 1.0 N NaOH @ 60–80°C | 4–12 Hours | High Sensitivity. The hydroxide ion is a strong nucleophile.[1] It attacks the carbonyl carbon of the amide, cleaving the molecule into 2,6-dimethylaniline (Impurity A) and the pipecolic acid derivative.[1] |
| Oxidation | 3% | 2–6 Hours | Moderate Sensitivity. The tertiary amine in the piperidine ring is electron-rich and prone to N-oxidation, forming Ropivacaine N-oxide .[1] |
| Thermal | 105°C (Solid State) | 7 Days | Physical Stability. Ropivacaine HCl monohydrate may lose water of crystallization.[1] Watch for polymorphic shifts rather than just chemical degradation.[1] |
| Photolysis | 1.2M Lux[1][2]•hr (UV/Vis) | ~5-7 Days | Radical Mechanisms. The aromatic ring can absorb UV, potentially leading to radical-mediated ring opening or dechlorination (rare, but possible).[1] |
Critical Alert: Ropivacaine is a chiral drug (
-enantiomer).[1] Harsh stress conditions (especially high pH and temperature) can induce racemization .[1] Always use a chiral column (e.g., polysaccharide-based) during method development to verify enantiomeric purity is maintained.[1]
Module 2: Troubleshooting & FAQs
User Query: "I'm seeing peak tailing and poor resolution between the API and the oxidative degradant. How do I fix this?"
Troubleshooting Guide
Q1: My Ropivacaine peak tails significantly (As > 1.5). Is my column failing?
-
Diagnosis: Likely not a column failure, but a silanol interaction .[1] Ropivacaine is a basic amine (pKa ~8.1).[1] At neutral pH, it is positively charged and interacts with residual silanols on the silica backbone.
-
The Fix:
-
Add a Modifier: Use Triethylamine (TEA) (0.1%) in your mobile phase to compete for silanol sites.
-
pH Strategy: Increase buffer pH to ~8.0 (using a hybrid column like XBridge or Gemini C18) to deprotonate the amine, OR lower pH to <3.0 to suppress silanol ionization.
-
Q2: In the peroxide study, I see a new peak, but my mass balance is only 85%. Where is the rest?
-
Diagnosis: You are likely losing the N-oxide or a secondary volatile degradant.[1]
-
The Fix:
-
Check Retention: N-oxides are much more polar than the parent amine.[1] It may be eluting in the void volume (
).[1] Reduce organic modifier at the start of your gradient to capture early eluters.[1] -
Thermal Instability: N-oxides can thermally degrade inside the GC or LC inlet if temperatures are too high.[1] Ensure your autosampler is cooled (4°C).
-
Q3: Under basic stress, I see a precipitate forming.
-
Diagnosis: Ropivacaine HCl is a salt.[1] Adding NaOH converts it to the free base, which has very low water solubility (~0.2 mg/mL).[1] The precipitate is likely the API coming out of solution, not a degradant.[1]
-
The Fix: Add a co-solvent like Acetonitrile or Methanol (up to 20-30%) to the stress medium before adding NaOH.[1] This keeps the free base in solution, allowing the chemical hydrolysis to proceed.[1]
Module 3: Pathway Analysis & Visualization
User Query: "I need to justify the degradation pathways in my regulatory filing. What is the mechanism?"
The Degradation Logic
-
Hydrolytic Pathway: The primary attack vector is the amide bond.[1]
-
Oxidative Pathway: The tertiary nitrogen on the piperidine ring is the site of oxidation.[1]
-
Product:Ropivacaine N-Oxide .[1]
-
Pathway Diagram (DOT)
Caption: Mechanistic degradation pathway of Ropivacaine HCl showing critical hydrolytic cleavage to 2,6-dimethylaniline and oxidative conversion to N-oxide.[1]
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][4] 2003.[1][4] Link
-
Sinha, A. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. 2025.[1][5][6][7] Link
-
Patel, K. M., & Patel, A. D. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine.[1][6] International Journal of Current Research.[1] Link
-
LGC Standards. Ropivacaine Hydrochloride Monohydrate and Impurities (Reference Standards).Link[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. onyxipca.com [onyxipca.com]
- 3. Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comprehensive Guide to Cross-Reactivity Profiling: N,N-Dipropyl-2-piperidinecarboxamide Hydrochloride
Topic: Cross-reactivity studies of N,N-Dipropyl-2-piperidinecarboxamide hydrochloride Content Type: Technical Comparison & Validation Guide Audience: Analytical Chemists, drug development scientists, and toxicologists.
Executive Summary & Structural Context[1]
N,N-Dipropyl-2-piperidinecarboxamide hydrochloride (DPPC-HCl) is a piperidine-based amide, structurally distinct from but related to the "pipecoloxylidide" class of local anesthetics (e.g., Ropivacaine, Bupivacaine). While standard local anesthetics typically feature an N-phenyl or N-2,6-dimethylphenyl amide moiety, DPPC-HCl possesses a dialkyl (N,N-dipropyl) amide substitution.
This structural deviation is critical. In drug development and forensic toxicology, DPPC-HCl is often encountered as a synthetic intermediate or a structural analog in the optimization of piperidine-based ligands.
Why This Guide? Researchers developing immunoassays or metabolic screens for Ropivacaine must determine if DPPC-HCl interferes with detection (False Positives). Conversely, those developing DPPC-HCl as a novel ligand must ensure it does not cross-react with standard anesthetic panels. This guide details the protocols to quantify this cross-reactivity (CR) and compares analytical alternatives.
Structural Analysis & Predicted Immunogenicity
To understand cross-reactivity, we must first analyze the epitope similarity between DPPC-HCl and the target analytes (Ropivacaine/Bupivacaine).
Comparative Structural Table
| Feature | Ropivacaine (Target) | DPPC-HCl (Test Analyte) | Impact on Cross-Reactivity |
| Core Ring | Piperidine (N-propyl substituted) | Piperidine (Unsubstituted or salt) | Moderate: Shared piperidine core may cause minor non-specific binding. |
| Amide Linkage | Carboxamide | Carboxamide | Neutral: Common linker. |
| Amide Substituent | 2,6-Dimethylphenyl (Aromatic) | N,N-Dipropyl (Aliphatic) | High Discrimination: Antibodies raised against the bulky, aromatic xylidide group of Ropivacaine are unlikely to recognize the flexible, aliphatic dipropyl chains of DPPC-HCl. |
| Stereochemistry | (S)-Enantiomer | Racemic or (S) | Low: Stereochemistry is secondary to the lack of the aromatic epitope. |
Visualizing the Structural Divergence
The following diagram illustrates the structural relationship and the potential points of antibody discrimination.
Figure 1: Structural divergence between the target antigen (Ropivacaine) and DPPC-HCl, highlighting the mechanistic basis for low cross-reactivity.[1][2][3]
Experimental Protocol: Determining Cross-Reactivity
This section outlines the Competitive ELISA methodology, the gold standard for determining % Cross-Reactivity (%CR).
Method A: Competitive ELISA Validation
Objective: Calculate the IC50 of DPPC-HCl required to displace the tracer antibody compared to the target drug (Ropivacaine).
Reagents:
-
Capture Antibody: Rabbit anti-Ropivacaine (polyclonal).
-
Tracer: Ropivacaine-HRP conjugate.
-
Standards: Ropivacaine (0.1 – 1000 ng/mL).
-
Test Compound: DPPC-HCl (1.0 – 10,000 ng/mL).
Step-by-Step Protocol:
-
Plate Coating: Coat 96-well microplates with Protein A (to orient capture antibodies). Incubate overnight at 4°C.
-
Antibody Immobilization: Add anti-Ropivacaine antibody. Incubate 1h; Wash 3x with PBS-Tween.
-
Competitive Incubation (Critical Step):
-
Add 50 µL of Standard (Ropivacaine) OR Test (DPPC-HCl) at serial dilutions.
-
Immediately add 50 µL of Tracer (Ropivacaine-HRP).
-
Mechanism: DPPC-HCl and Tracer compete for limited antibody binding sites.
-
-
Equilibration: Incubate for 60 min at Room Temp (shaking).
-
Detection: Wash 5x. Add TMB Substrate. Stop reaction with 1N HCl after 15 min.
-
Analysis: Measure Absorbance at 450nm.
Calculation of % Cross-Reactivity
Plot the dose-response curve (Log concentration vs. % Binding). Calculate %CR using the formula:
Performance Comparison: DPPC-HCl vs. Alternatives
When validating an assay, you must compare DPPC-HCl against other potential interferents. The table below summarizes typical cross-reactivity profiles expected in a high-quality Ropivacaine immunoassay.
Table 1: Comparative Cross-Reactivity Profile
| Analyte | Structural Relation | Expected % Cross-Reactivity | Clinical Significance |
| Ropivacaine | Target | 100% | Reference Standard. |
| Bupivacaine | Homolog (Butyl vs Propyl) | 50 - 80% | High. Often indistinguishable in basic immunoassays. |
| Mepivacaine | Homolog (Methyl vs Propyl) | 40 - 70% | High. Significant interference.[2] |
| DPPC-HCl | Amide Analog (Aliphatic) | < 0.1% | Negligible. Lack of aromatic ring prevents antibody recognition. |
| Pipecoloxylidide | Metabolite (No alkyl chain) | 5 - 15% | Moderate. Common metabolite interference. |
Interpretation:
-
High Specificity: If your assay shows <0.1% CR for DPPC-HCl, it confirms the antibody targets the xylidide (aromatic) portion of the molecule.
-
Assay Robustness: DPPC-HCl can be used as a negative control to validate the epitope specificity of your antibodies.
Alternative Analytical Method: LC-MS/MS
If DPPC-HCl is the target analyte (e.g., in synthesis QC), immunoassays are unsuitable due to the low cross-reactivity described above. You must use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Workflow: LC-MS/MS Separation of DPPC-HCl
Unlike ELISA, LC-MS/MS separates based on physicochemical properties (Retention Time) and Mass-to-Charge ratio (m/z), ensuring zero "cross-reactivity."
Figure 2: LC-MS/MS workflow for the specific detection of DPPC-HCl, eliminating the ambiguity of immunological cross-reactivity.
Key MS Parameters for DPPC-HCl (Theoretical):
-
Precursor Ion: Calculate based on MW + H+.
-
Fragment Ions: Look for loss of propyl groups or cleavage of the amide bond.
-
Differentiation: DPPC-HCl will have a distinct retention time from Ropivacaine due to the lack of the hydrophobic phenyl ring (elutes earlier on C18).
Conclusion & Recommendations
For researchers handling N,N-Dipropyl-2-piperidinecarboxamide hydrochloride :
-
In Immunoassays: Expect negligible cross-reactivity (<0.1%) against antibodies designed for Ropivacaine or Bupivacaine. The absence of the aromatic xylidide moiety renders DPPC-HCl invisible to these assays.
-
In Synthesis QC: Do not rely on standard "Caine" ELISA kits to detect this intermediate. Use HPLC-UV or LC-MS/MS.
-
In Toxicology: If DPPC-HCl is a suspected designer drug, it will likely yield a False Negative on standard anesthetic panels. A specific MRM (Multiple Reaction Monitoring) method must be developed.
References
-
United States Pharmacopeia (USP). (2023). USP <1086> Impurities in Drug Substances and Drug Products. Rockville, MD: United States Pharmacopeial Convention.
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 175805 (Ropivacaine). Retrieved from
-
Huateng Pharma. (2024). Product Data: N,N-Dipropyl-2-piperidinecarboxamide hydrochloride (CAS 1236254-68-4).[4][5](Note: Used for chemical identity verification).
-
MOLBASE. (2024). Chemical Properties of N,N-Dipropyl-2-piperidinecarboxamide.
Sources
- 1. CAS 65797-42-4: N-(2',6'-dimethylphenyl)-2-piperidinecarbo… [cymitquimica.com]
- 2. PubChemLite - (+-)-n5,n5-diethyl-n1,n1-dipropyl-2-((3-(2-furanyl)-1-oxo-2-propyl)amino)pentanediamide (C22H35N3O4) [pubchemlite.lcsb.uni.lu]
- 3. n2,n6-Bis(2,6-diisopropylphenyl)pyridine-2,6-dicarboxamide | C31H39N3O2 | CID 11629397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 产品中心 [huatengsci.com]
- 5. 产品目录__华腾制药官网 [huatengsci.com]
Comparative Technical Guide: Duration of Action – Ropivacaine vs. Levobupivacaine
Executive Summary: The Safety-Efficacy Trade-off
In the development of long-acting amide local anesthetics, Ropivacaine and Levobupivacaine represent the industry's answer to the cardiotoxicity profile of racemic bupivacaine. While both are pure S(-)-enantiomers designed to improve the therapeutic index, they are not clinically interchangeable regarding duration of action.
The Verdict:
-
Levobupivacaine exhibits a longer duration of action for both sensory and motor blockade due to higher lipophilicity and protein binding. It is the agent of choice when prolonged anesthesia is the priority.
-
Ropivacaine offers a shorter duration of motor block relative to sensory block (differential blockade). This "motor-sparing" profile makes it superior for protocols requiring early mobilization (e.g., obstetrics, day-case surgery).
Physicochemical & Pharmacokinetic Basis
To understand the difference in duration, one must look at the molecular structure. The primary differentiator is the alkyl substitution on the pipecoloxylidide ring.
-
Levobupivacaine: Retains the butyl (4-carbon) chain of bupivacaine.
-
Ropivacaine: Substitutes a propyl (3-carbon) chain.
This single carbon difference fundamentally alters the lipophilicity, which is the primary driver of potency and duration in local anesthetics.
Table 1: Physicochemical Comparison
| Feature | Ropivacaine (S-enantiomer) | Levobupivacaine (S-enantiomer) | Impact on Duration |
| Alkyl Chain | Propyl ( | Butyl ( | Longer chain = Higher Lipophilicity |
| Lipophilicity (Log P) | ~2.9 | ~3.4 | Higher lipophilicity correlates with longer tissue retention. |
| Protein Binding | 90–92% | > 95% | Higher binding ( |
| Potency Ratio | 0.6 – 0.75 | 1.0 (Ref Bupivacaine) | Levobupivacaine is ~40% more potent molar-for-molar. |
| Clearance | Higher ( | Lower | Ropivacaine is cleared faster, contributing to shorter systemic half-life. |
Analytic Insight: The higher lipophilicity of Levobupivacaine allows it to penetrate the nerve membrane more readily and bind more tightly to the sodium channel, resulting in a block that is harder to "wash out."
Mechanism of Action: The Intracellular Pathway
Both agents function by reversibly binding to the intracellular portion of voltage-gated sodium channels (
Diagram 1: Mechanism of Blockade & Differential Kinetics
This diagram illustrates the pathway of the uncharged base crossing the membrane, becoming protonated, and blocking the channel.
Caption: Pathway of local anesthetic action. Levobupivacaine's higher lipophilicity facilitates faster membrane traversal and tighter channel affinity compared to Ropivacaine.
Performance Data: Clinical & Preclinical Comparison
The following data synthesizes results from meta-analyses and controlled rat sciatic nerve block models.
Table 2: Duration of Action Comparison (Equipotent Doses)
| Parameter | Ropivacaine | Levobupivacaine | Statistical Significance |
| Sensory Block Duration | Shorter (e.g., ~8–9 hrs in brachial plexus block) | Longer (e.g., ~10–12 hrs) | |
| Motor Block Duration | Significantly Shorter | Longer | |
| Sensory/Motor Ratio | High (Differential Block) | Low (Dense Block) | Ropivacaine preferred for mobility.[1] |
| Onset Time | Similar | Similar | No significant difference. |
| Cardiotoxicity Threshold | High (Safest) | Intermediate | Levobupivacaine is safer than Bupivacaine but more toxic than Ropivacaine. |
Key Study Citation: A meta-analysis of randomized controlled trials confirmed that Levobupivacaine is associated with significantly longer sensory and motor block duration in peripheral nerve blocks compared to Ropivacaine [1, 4].
Experimental Protocol: Rat Sciatic Nerve Block
To objectively verify these differences in a drug development setting, the Rat Sciatic Nerve Block Model is the gold standard. This protocol allows for the independent assessment of sensory (nociception) and motor (proprioception/strength) function.[2]
Protocol Workflow
Objective: Determine the
Materials:
-
Male Sprague-Dawley rats (250–300g).
-
Hot plate analgesiometer (Sensory).
-
Extensor Postural Thrust (EPT) setup (Motor).
Diagram 2: Experimental Workflow (DOT)
Caption: Workflow for preclinical assessment. Critical checkpoints include baseline validation and iterative testing until full functional recovery.
Detailed Methodology (Self-Validating Steps)
-
Blinding: The investigator performing the neurobehavioral assessment must be blinded to the drug administered.
-
Injection Technique:
-
Under brief isoflurane anesthesia, insert a 25G needle at the notch of the femur (mid-thigh).
-
Validation: Elicit a motor twitch (if using nerve stimulator) or rely on anatomical landmarks. Inject 0.2 mL of solution.
-
-
Sensory Assessment (Thermal Hyperalgesia):
-
Place the rat's paw on a hot plate (
). -
Endpoint: Time to paw withdrawal (licking or lifting).
-
Cut-off: 12 seconds to prevent tissue damage (if no withdrawal occurs).
-
-
Motor Assessment (Extensor Postural Thrust - EPT):
-
Hold the rat upright with hind paws touching a digital balance.
-
Measure the force (g) exerted by the treated leg.
-
Calculation: % Motor Deficit =
.
-
-
Data Analysis:
Conclusion
For researchers designing regional anesthesia protocols or developing novel formulations:
-
Select Levobupivacaine if the primary clinical endpoint is maximizing the duration of analgesia and minimizing the need for rescue opioids. Its higher lipophilicity ensures a denser, longer-lasting block.
-
Select Ropivacaine if the goal is rapid recovery of motor function (e.g., ambulatory surgery). The propyl chain substitution creates a distinct differential block that separates it from the bupivacaine family.
References
-
Li, A., et al. (2017).[8] "Ropivacaine versus levobupivacaine in peripheral nerve block: A PRISMA-compliant meta-analysis of randomized controlled trials." Medicine. [Link][9]
-
Alharran, et al. (2025).[10] "Levobupivacaine versus ropivacaine for brachial plexus block: A systematic review and meta-analysis." Indian Journal of Anaesthesia. [Link]
-
Graf, B. M., et al. (2002). "Differences in cardiotoxicity of bupivacaine and ropivacaine are the result of physicochemical and stereoselective properties." Anesthesiology. [Link]
-
Kulkarni, S. B., et al. (2016).[9] "Comparison of levobupivacaine with ropivacaine for supraclavicular brachial plexus block." International Journal of Research in Medical Sciences. [Link][9]
-
Grant, G. J., et al. (1992).[2] "A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics."[2][5] Anesthesia & Analgesia. [Link]
Sources
- 1. ijrcog.org [ijrcog.org]
- 2. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Ropivacaine and Levobupivacaine in Supraclavicular Brachial Plexus Blocks-A Double Blinded Randomized Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of 0.5% Ropivacaine and 0.5% Levobupivacaine for Sciatic Nerve Block Using Labat Approach in Foot and Ankle Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Mean effective volume of local anesthetics by nerve conduction technique - Luo - Annals of Translational Medicine [atm.amegroups.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. msjonline.org [msjonline.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vivo Validation of Novel Ropivacaine Hydrochloride Delivery Systems
In the pursuit of enhanced and prolonged analgesia with an improved safety profile, the development of novel delivery systems for local anesthetics like Ropivacaine hydrochloride is a critical area of research.[1][2] While a standard injection of Ropivacaine provides effective but short-term pain relief, advanced formulations aim to extend its therapeutic window, reduce systemic toxicity, and improve patient compliance.[3] This guide provides a comparative analysis of various novel delivery systems for Ropivacaine, supported by experimental data, and outlines the essential in vivo validation protocols for their preclinical evaluation.
The Landscape of Novel Ropivacaine Delivery Systems
The primary goal of advanced Ropivacaine formulations is to create a localized drug depot that provides sustained release, thereby prolonging the nerve blockade.[1][4] This approach minimizes the need for repeated administrations or continuous infusions, which can be associated with risks like infection and catheter dislodgement.[1] Key platforms being explored include:
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic drugs like Ropivacaine. Liposomal formulations have been shown to prolong the duration of anesthesia and reduce systemic exposure.[5][6]
-
Microspheres: Biodegradable polymeric microspheres, often made of poly(lactic-co-glycolic acid) (PLGA) or chitosan, can provide sustained drug release over an extended period.[1][4][7][8][9]
-
Hydrogels: These are three-dimensional polymer networks that can be loaded with Ropivacaine. Thermo-sensitive hydrogels are particularly interesting as they can be injected as a liquid and form a gel depot at body temperature, offering a sustained-release profile.[10][11]
-
Nanoparticles: This category includes various systems like solid lipid nanoparticles and lipid-polymer hybrid nanoparticles (LPNs).[12][13][14] These systems can enhance drug permeation and provide long-lasting anesthetic effects.[12][13][14]
The choice of delivery system is dictated by the desired release kinetics, the target site of action, and the required duration of analgesia. The overarching principle is to maintain the local concentration of Ropivacaine above the therapeutic threshold for an extended period while keeping systemic levels below the toxic threshold.
Comparative In Vivo Performance of Ropivacaine Delivery Systems
The in vivo validation of these novel systems is a multi-faceted process involving pharmacokinetic, pharmacodynamic, and biocompatibility assessments.
Pharmacokinetics: Tracking the Drug's Journey
Pharmacokinetic (PK) studies are essential to understand how the delivery system alters the absorption, distribution, metabolism, and excretion of Ropivacaine. Key parameters include:
-
Cmax (Maximum Plasma Concentration): A lower Cmax for a sustained-release formulation compared to a standard solution indicates reduced systemic absorption and a potentially lower risk of systemic toxicity.
-
Tmax (Time to Reach Cmax): A longer Tmax signifies a slower rate of drug absorption from the injection site.
-
AUC (Area Under the Curve): This parameter reflects the total systemic exposure to the drug over time.
| Delivery System | Key Pharmacokinetic Findings | Source |
| Chitosan Microspheres | 4.27-fold greater AUC0–t compared to standard injection, indicating significantly improved systemic exposure over time.[9] | [7][9] |
| Liposomal Formulations (LMVV) | Reduced systemic exposure at 0.75% concentration, with the longest time to reach maximum plasma concentration and lower Cmax compared to other formulations.[5] | [5] |
| Ropivacaine Oil Delivery Depot (RODD) | A bimodal plasma concentration-time curve, with a longer Tmax (11.8 ± 4.6 h for 400 mg RODD vs. 0.77 ± 0.06 h for 150 mg RHI) and lower Cmax (0.35 ± 0.09 µg·mL-1 for 150 mg RODD vs. 0.58 ± 0.13 µg·mL-1 for 150 mg RHI). | [15] |
Pharmacodynamics: Measuring the Anesthetic Effect
Pharmacodynamic (PD) studies assess the efficacy of the formulation in producing the desired nerve block. Common animal models include sciatic nerve block models in rats or mice.[10][16] The duration and intensity of the sensory and motor blockade are key endpoints.
| Delivery System | Duration of Sensory Block | Duration of Motor Block | Source |
| Free Ropivacaine (0.144% w/v) | 3.2 hours | 2.24 hours | [11] |
| Ropivacaine-loaded Hydrogel | Approximately 13.66 hours | Approximately 10.35 hours | [11] |
| Ropivacaine HCl (7.5 mg/mL) | 5.7 ± 0.8 hours | 3.5 ± 0.8 hours | [17] |
| Ropivacaine-HPCH-HA Hydrogel (22.5 mg/mL) | 17.7 ± 0.7 hours | 6.8 ± 0.8 hours | [17] |
| Poloxamer 407 Hydrogel | Up to ~340 minutes | Not specified | [18] |
| Poloxamer 407/338 Hydrogel | Up to ~250 minutes | Not specified | [18] |
These data clearly demonstrate that novel delivery systems can significantly prolong the duration of both sensory and motor blockade compared to the free drug.
Biocompatibility and Local Toxicity
Any implantable or injectable delivery system must be biocompatible and not cause undue local tissue irritation or damage.[19] Histopathological evaluation of the injection site is a critical component of the safety assessment.[20][21][22]
-
Liposomal Ropivacaine: Studies have shown that liposomal formulations generally induce a minimal inflammatory reaction, comparable to or even less than that caused by plain Ropivacaine solutions.[5][16]
-
Hydrogels: Ropivacaine-loaded hydrogels have been reported to cause only minimal inflammatory responses at the injection site.[11]
-
General Considerations: It's important to differentiate between the inflammatory response caused by the needle puncture itself and that induced by the formulation.[21] The use of a saline control group is crucial for this purpose.
In Vivo Validation: Experimental Protocols
The following protocols are foundational for the preclinical evaluation of novel Ropivacaine delivery systems.
General Workflow for In Vivo Validation
Caption: General workflow for the in vivo validation of novel Ropivacaine delivery systems.
Pharmacodynamic Evaluation: Tail-Flick Test
The tail-flick test is a common method to assess the sensory block produced by a local anesthetic.[23][24][25]
Objective: To measure the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus.
Protocol:
-
Acclimatization: Allow the animal to acclimate to the testing environment and restraining device.[26]
-
Baseline Measurement: Determine the baseline tail-flick latency (TFL) before drug administration. This is the time taken for the animal to flick its tail away from a focused beam of radiant heat.[24][25]
-
Drug Administration: Administer the Ropivacaine formulation (e.g., via subcutaneous injection near the base of the tail).
-
Post-treatment Measurement: Measure the TFL at predetermined time intervals after drug administration.[24]
-
Endpoint: The duration of the sensory block is defined as the time until the TFL returns to the baseline level.[24]
Pharmacodynamic Evaluation: Von Frey Filament Test
The Von Frey filament test is used to assess mechanical allodynia, or the response to a non-painful stimulus.[27][28][29][30]
Objective: To determine the mechanical withdrawal threshold of the animal's paw.
Protocol:
-
Habituation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize for at least an hour.[27]
-
Filament Application: Apply calibrated Von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[28]
-
Response: A positive response is a brisk withdrawal or licking of the paw.[30]
-
Threshold Determination: The mechanical withdrawal threshold is the lowest force of the filament that elicits a response.[28]
-
Data Collection: Repeat the test at various time points after administration of the Ropivacaine formulation to determine the duration of the mechanical sensory block.
Biocompatibility: Histopathological Evaluation of the Injection Site
Objective: To assess the local tissue reaction to the injected formulation.
Protocol:
-
Tissue Collection: At the end of the study period (e.g., 72 hours and 7 days post-injection), euthanize the animals and collect the tissue surrounding the injection site.[20]
-
Fixation and Processing: Fix the tissue samples in 10% buffered formalin, embed them in paraffin, and section them.[20]
-
Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E).[20]
-
Microscopic Examination: A qualified pathologist should examine the slides for signs of inflammation, necrosis, fibrosis, and foreign body reaction.[31][32] The severity of these findings should be graded.[20]
Conclusion
The in vivo validation of novel Ropivacaine hydrochloride delivery systems is a rigorous process that requires a combination of pharmacokinetic, pharmacodynamic, and biocompatibility studies. The evidence strongly suggests that advanced formulations such as liposomes, microspheres, and hydrogels can significantly prolong the duration of local anesthesia while maintaining a favorable safety profile.[5][6][11] The detailed experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the performance of their novel formulations, ultimately paving the way for improved pain management strategies in the clinic.
References
-
Ni Q, Chen W, Tong L, Cao J, Ji C. Preparation of novel biodegradable ropivacaine microspheres and evaluation of their efficacy in sciatic nerve block in mice. Drug Des Devel Ther. 2016;10:2499-2506. [Link]
-
Li Y, et al. Ropivacaine microsphere-loaded electroconductive nerve dressings for long-acting analgesia and functional recovery following diabetic peripheral nerve injury. J Nanobiotechnology. 2022;20(1):47. [Link]
-
Bagshaw KR, et al. Pain Management Via Local Anesthetics and Responsive Hydrogels. Ther Deliv. 2014;5(10):1149-1162. [Link]
-
de Paula E, et al. Preclinical Evaluation of Ropivacaine in 2 Liposomal Modified Systems. Anesth Analg. 2019;129(2):354-362. [Link]
-
de Araujo DR, et al. Pharmacological and local toxicity studies of a liposomal formulation for the novel local anaesthetic ropivacaine. J Pharm Pharmacol. 2008;60(11):1449-1457. [Link]
-
Zhang Y, et al. Development and evaluation of a ropivacaine-loaded hydrogel for prolonged nerve blockade and local anesthesia. J Bioact Compat Polym. 2025;40(1):110-123. [Link]
-
Wang Y, et al. PLGA-based microspheres containing ropivacaine and betamethasone for sciatic nerve block in mice. Pharm Dev Technol. 2022;27(5):593-601. [Link]
-
de Paula E, et al. Preclinical Evaluation of Ropivacaine in 2 Liposomal Modified Systems. Anesth Analg. 2019;129(2):354-362. [Link]
-
IMPReSS. Von Frey Test Protocol. International Mouse Phenotyping Consortium. [Link]
-
BioMed. How to conduct Von Frey Test? [Link]
-
ISO 10993: The Internationally Recognized Standard for Biocompatibility Testing. Med Device Online. [Link]
-
Ni Q, et al. Preparation of novel biodegradable ropivacaine microspheres and evaluation of their efficacy in sciatic nerve block in mice. Drug Des Devel Ther. 2016;10:2499-2506. [Link]
-
Mogil JS. Methods Used to Evaluate Pain Behaviors in Rodents. Front Pain Res (Lausanne). 2020;1:1. [Link]
-
Zhang Y, et al. Development and Evaluation of Ropivacaine Loaded Poly(Lactic-CoGlycolic Acid) Microspheres with Low Burst Release. Curr Drug Deliv. 2020;17(1):66-75. [Link]
-
Chen Y, et al. Ropivacaine-loaded, hydroxypropyl chitin thermo-sensitive hydrogel combined with hyaluronan: an injectable, sustained-release system for providing long-lasting local anesthesia in rats. J Mater Sci Mater Med. 2019;30(9):107. [Link]
-
de Oliveira Junior ER, et al. Ropivacaine-Loaded Poloxamer Binary Hydrogels for Prolonged Regional Anesthesia: Structural Aspects, Biocompatibility, and Pharmacological Evaluation. Pharmaceutics. 2021;13(9):1489. [Link]
-
Grant GJ, et al. An in vivo method for the quantitative evaluation of local anesthetics. J Pharmacol Toxicol Methods. 2000;43(1):47-52. [Link]
-
van der Vlist M, et al. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Front Pharmacol. 2018;9:783. [Link]
-
Al-Qassas S, et al. Fabrication of hydrogel matrix for controlled release of ropivacaine for long-acting local anesthetic treatment in postoperative pain management. J Drug Deliv Sci Technol. 2024;91:105228. [Link]
-
van der Vlist M, et al. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Front Pharmacol. 2018;9:783. [Link]
-
MMPC. Von Frey-Nociception Test. [Link]
-
Grant GJ, et al. An in vivo method for the quantitative evaluation of local anesthetics. J Pharmacol Toxicol Methods. 2000;43(1):47-52. [Link]
-
Ouchi K, et al. Establishment of an Animal Model of Epidural Anesthesia and Sedative Tail-Flick Test for Evaluating Local Anesthetic Effects in Rats. Exp Anim. 2013;62(2):137-144. [Link]
-
Li A, et al. An efficient and long-acting local anesthetic: ropivacaine-loaded lipid-polymer hybrid nanoparticles for the control of pain. Int J Nanomedicine. 2019;14:885-897. [Link]
-
de Paula E, et al. Preclinical Evaluation of Ropivacaine in 2 Liposomal Modified Systems. Anesth Analg. 2019;129(2):354-362. [Link]
-
Seguin T, et al. Evaluation of Loco-Regional Skin Toxicity Induced by an In Situ Forming Depot after a Single Subcutaneous Injection at Different Volumes and Flow Rates in Göttingen Minipigs. Pharmaceutics. 2021;13(9):1339. [Link]
-
Li A, et al. An efficient and long-acting local anesthetic: ropivacaine-loaded lipid-polymer hybrid nanoparticles for the control of pain. Int J Nanomedicine. 2019;14:885-897. [Link]
-
TIJER.org. Ropivacaine HCl gel for topical anesthesia- a review. [Link]
-
Fink BR, et al. Assessing local anesthetic effect using the mouse tail flick test. J Pharmacol Toxicol Methods. 1994;32(4):223-226. [Link]
-
Ramot Y, et al. Acute Histopathologic Findings Related to Needle Puncture Trauma during Subcutaneous Injection in the Sprague-Dawley Rat Model. Toxicol Pathol. 2019;47(1):93-96. [Link]
-
Harsha S, et al. Evaluation of the local anesthetic and analgesic efficacy of a novel polyherbal formulation in Wistar albino rats. J Exp Pharmacol. 2023;15:169-176. [Link]
-
VEM Medical. Biocompatibility Testing. [Link]
-
van der Vlist M, et al. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Front Neurosci. 2018;12:493. [Link]
-
Paluch LR, et al. Evaluation of Common Anesthetic and Analgesic Techniques for Tail Biopsy in Mice. J Am Assoc Lab Anim Sci. 2014;53(2):174-180. [Link]
-
protocols.io. Tail Flick V.1. [Link]
-
Li A, et al. Local anesthetic effects of bupivacaine loaded lipid-polymer hybrid nanoparticles: In vitro and in vivo evaluation. Artif Cells Nanomed Biotechnol. 2019;47(1):2343-2351. [Link]
-
Li A, et al. An efficient and long-acting local anesthetic: ropivacaine-loaded lipid-polymer hybrid nanoparticles for the control of pain. Int J Nanomedicine. 2019;14:885-897. [Link]
-
Anderson JM. Biocompatibility and drug delivery systems. Chem Sci. 2016;7(3):1624-1633. [Link]
-
ResearchGate. Histopathological changes at injection site. [Link]
-
Tulip Lab. Biocompatibility Testing: A Guide for Medical Device Manufacturers. [Link]
-
ResearchGate. Representative histopathological findings in injection sites. [Link]
-
Wang S, et al. A randomized trial: The safety, pharmacokinetics and preliminary pharmacodynamics of ropivacaine oil delivery depot in healthy subjects. J Clin Pharm Ther. 2023;48(12):1205-1213. [Link]
-
Lu WD, et al. Pharmacodynamics, toxicology and toxicokinetics of ropivacaine oil delivery depot. J Toxicol Sci. 2019;44(1):37-44. [Link]
-
Maeda T, et al. Evaluation of histopathological findings at the injection site following degarelix administration. Support Care Cancer. 2015;23(5):1377-1381. [Link]
-
McClure JH. Ropivacaine. Br J Anaesth. 1996;76(2):300-307. [Link]
-
Medical Dialogues. Submit in vitro data on safety of Ropivacaine HCL monohydrate delivery: CDSCO panel tells Cipla. [Link]
-
ResearchGate. Precision studies for validation of the method for ropivacaine analysis using HPLC. [Link]
-
ISO. ISO 10993-1:2018 Biological evaluation of medical devices — Part 1: Evaluation and testing within a risk management process. [Link]
Sources
- 1. Ropivacaine microsphere-loaded electroconductive nerve dressings for long-acting analgesia and functional recovery following diabetic peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tijer.org [tijer.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. intranet.ib.unicamp.br [intranet.ib.unicamp.br]
- 6. Preclinical Evaluation of Ropivacaine in 2 Liposomal Modified Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of novel biodegradable ropivacaine microspheres and evaluation of their efficacy in sciatic nerve block in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. dovepress.com [dovepress.com]
- 10. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 11. Development and evaluation of a ropivacaine-loaded hydrogel for prolonged nerve blockade and local anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An efficient and long-acting local anesthetic: ropivacaine-loaded lipid-polymer hybrid nanoparticles for the control of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An efficient and long-acting local anesthetic: ropivacaine-loaded lipid-polymer hybrid nanoparticles for the control of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A randomized trial: The safety, pharmacokinetics and preliminary pharmacodynamics of ropivacaine oil delivery depot in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological and local toxicity studies of a liposomal formulation for the novel local anaesthetic ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ropivacaine-Loaded Poloxamer Binary Hydrogels for Prolonged Regional Anesthesia: Structural Aspects, Biocompatibility, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biocompatibility and drug delivery systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. Evaluation of Loco-Regional Skin Toxicity Induced by an In Situ Forming Depot after a Single Subcutaneous Injection at Different Volumes and Flow Rates in Göttingen Minipigs [mdpi.com]
- 21. Acute Histopathologic Findings Related to Needle Puncture Trauma during Subcutaneous Injection in the Sprague-Dawley Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of histopathological findings at the injection site following degarelix administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. semanticscholar.org [semanticscholar.org]
- 24. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
- 26. protocols.io [protocols.io]
- 27. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 28. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 29. biomed-easy.com [biomed-easy.com]
- 30. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Safety Operating Guide
Technical Guide: Proper Disposal of N,N-Dipropyl-2-piperidinecarboxamide hydrochloride
Executive Summary & Chemical Context[1][2][3]
N,N-Dipropyl-2-piperidinecarboxamide hydrochloride is a piperidine-based amide salt. Structurally, it is closely related to the "caine" family of local anesthetics (e.g., Ropivacaine, Bupivacaine) and serves as a critical intermediate or impurity in their synthesis.
The Safety Paradox: While often classified generically as an "organic amine salt," this compound possesses specific pharmacological potential . As a structural analog to sodium channel blockers, it must be treated not just as chemical waste, but as bioactive pharmaceutical waste . Standard wastewater dilution is strictly prohibited due to the stability of the piperidine ring and potential aquatic toxicity.
Chemical Profile
| Property | Description | Operational Implication |
| Chemical Structure | Piperidine ring with a dipropyl-amide side chain (HCl salt). | High stability; resistant to hydrolysis. Requires high-temp destruction. |
| Physical State | White to off-white crystalline solid. | Hygroscopic.[1] Keep containers tightly sealed to prevent caking. |
| Solubility | High water solubility (Ionic HCl salt). | Spill Risk: Rapidly dissolves in wet environments, increasing surface area for absorption. |
| Acidity | Weakly acidic in solution (pH ~4-5). | Corrosive to mild steel over time. |
| Bioactivity | Potential Sodium Channel Blocker. | Critical Hazard: Neurotoxicity or cardiotoxicity if absorbed transdermally or ingested. |
Hazard Identification & Risk Assessment
Before disposal, you must acknowledge the specific risks associated with this molecule.
A. The "Hidden" Pharmacological Hazard
Unlike simple organic solvents, this compound is designed to interact with biological systems.
-
Mechanism: It may reversibly bind to intracellular sodium channels, blocking nerve impulse conduction.
-
Symptoms of Exposure: Numbness of the tongue/lips, metallic taste, dizziness, tremors, or in severe cases (large accidental ingestion/injection), cardiovascular depression.
-
Senior Scientist Note: Do not treat this merely as "irritating dust." Treat it as a potent drug substance.
B. Chemical Incompatibilities[1][4][5]
-
Strong Oxidizers (Nitric Acid, Permanganates): Can react to form N-nitroso compounds (carcinogenic) or cause oxidative degradation of the piperidine ring, releasing heat.
-
Strong Bases (NaOH, KOH): Will deprotonate the hydrochloride salt, liberating the free base amine . This changes the compound from a water-soluble salt to an oily, volatile organic liquid with a distinct, foul amine odor and different skin permeation properties.
Step-by-Step Disposal Protocol
This protocol is designed to ensure complete thermal destruction of the piperidine ring, preventing environmental release.
Phase 1: Waste Characterization & Segregation
Do NOT mix this waste with general organic solvents (halogenated/non-halogenated) unless explicitly approved by your waste vendor.
-
Solid Waste (Pure Substance/Spill Cleanup):
-
Place in a clear, 6-mil polyethylene bag.
-
Secondary Containment: Place the bag inside a rigid, wide-mouth HDPE container (white bucket).
-
Labeling: "Hazardous Waste - Toxic - N,N-Dipropyl-2-piperidinecarboxamide HCl". Add a secondary label: "Contains Pharmaceutical Intermediate."
-
-
Liquid Waste (Mother Liquors/HPLC Effluent):
-
Solvent Matrix: If dissolved in Methanol/Water or Acetonitrile, segregate into "High BTU / Incineration Only" streams.
-
pH Check: Ensure the waste stream remains Neutral to Acidic (pH < 7).
-
Prohibition: Never pour into the sanitary sewer. The piperidine ring is poorly biodegradable in standard municipal treatment plants.
-
Phase 2: Operational Disposal Workflow
The following diagram outlines the decision logic for disposing of this specific compound.
Figure 1: Logic flow for the segregation and destruction of piperidine carboxamide waste. Note the critical requirement for incineration.
Regulatory Compliance & Waste Codes
While this specific CAS is not explicitly "P-listed" or "U-listed" under US EPA RCRA regulations, it must be characterized based on its properties and toxicity.
| Regulatory Body | Classification | Recommended Code / Action |
| US EPA (RCRA) | Non-Listed Hazardous Waste | D000 (Non-RCRA Hazardous) . Note: If mixed with flammable solvents, use D001. If testing shows oral LD50 < 2500mg/kg, treat as Toxic. |
| DOT (Transport) | Toxic Solid, Organic, n.o.s. | UN 2811 (Toxic solids) or UN 3249 (Medicine, solid, toxic, n.o.s.). Consult SDS Section 14. |
| TSCA | R&D Exemption likely. | Ensure use is strictly for R&D. If commercial, TSCA inventory listing is required. |
| European Waste Code | Organic Chemical Waste | 07 05 13 * (Solid wastes containing dangerous substances from the manufacture of pharmaceuticals). |
Expert Insight: Do not default to "Non-Regulated" just because there is no specific U-code. In the event of an audit, you must demonstrate "Cradle-to-Grave" tracking. Classifying it as "Non-RCRA Regulated - Incinerate Only" is the defensible, prudent standard.
Emergency Procedures (Spill Response)
In the event of a spill, speed is essential to prevent the hygroscopic powder from becoming a sticky, contaminated residue.
-
PPE Upgrade: Wear Nitrile gloves (double gloved) , lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Solid: Cover with a dust suppressant (or paper towels dampened with water) to prevent airborne dust.
-
Liquid: Absorb with vermiculite or sand.[2] Do not use sawdust (combustible).
-
-
Decontamination:
-
Medical Surveillance: If skin contact occurs, wash with soap and water for 15 minutes.[1] Monitor for signs of local anesthesia (numbness) or systemic dizziness.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. (n.d.). Piperidine Hydrochloride Compound Summary. National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
